Product packaging for 4-Bromo-1H-indole-7-carboxamide(Cat. No.:CAS No. 1211596-82-5)

4-Bromo-1H-indole-7-carboxamide

Cat. No.: B597643
CAS No.: 1211596-82-5
M. Wt: 239.072
InChI Key: SRGYDNIXPOHONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1H-indole-7-carboxamide is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B597643 4-Bromo-1H-indole-7-carboxamide CAS No. 1211596-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGYDNIXPOHONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677821
Record name 4-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-82-5
Record name 4-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indole-7-carboxamide is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of this compound, with a focus on its relevance to researchers and scientists in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on information from chemical suppliers and data from structurally similar compounds, the following properties can be summarized.

PropertyValueSource/Analogue
Molecular Formula C₉H₇BrN₂OChemical Suppliers
Molecular Weight 239.07 g/mol Chemical Suppliers
CAS Number 1211596-82-5Chemical Suppliers
Appearance Likely a solid at room temperatureGeneral property of similar small organic molecules
Melting Point Not reportedData for 4-bromoindole: 17 °C.[1] Data for 4-bromo-7-methylindole-2-carboxylic acid: 196-198 °C.
Boiling Point Not reportedData for 4-bromoindole: 283-285 °C.[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General property of indole derivatives.

Spectral Data:

  • ¹H NMR: Specific spectral data is not available. Predicted chemical shifts would show signals corresponding to the aromatic protons on the indole ring and the amide protons.

  • ¹³C NMR: Specific spectral data is not available. Predicted chemical shifts would include signals for the eight carbons of the bromoindole core and the carbonyl carbon of the carboxamide group.

  • Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid.

Experimental Workflow: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 4-Bromo-1H-indole-7-carboxylic acid C Activated Intermediate (Acid Chloride or Activated Ester) A->C Reaction in anhydrous solvent B Activating Agent (e.g., SOCl₂, HATU) B->C E This compound C->E Nucleophilic Acyl Substitution D Ammonia Source (e.g., NH₄Cl, NH₃ in solution) D->E F Crude Product E->F Work-up G Purified Product F->G Crystallization or Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Bromo-1H-indole-7-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of ammonium chloride (2 equivalents) and triethylamine (3 equivalents) in DCM.

    • Add the acid chloride solution dropwise to the ammonium chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford pure this compound.

Biological Significance and Potential Applications

While no specific biological activities have been reported for this compound, the indole carboxamide scaffold is a well-established pharmacophore found in numerous compounds with significant therapeutic potential. Research on related molecules suggests that this compound could be a valuable lead compound for the development of inhibitors targeting key signaling pathways involved in cancer and inflammation.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Several potent PARP inhibitors feature a carboxamide group attached to an aromatic ring system, which forms key hydrogen bonding interactions with the enzyme's active site.[5][6][7] The structure of this compound, with its accessible carboxamide group on the indole core, makes it a candidate for investigation as a PARP inhibitor.

G DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->PARP Activation

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Potential as an Inhibitor of the Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Downstream of this pathway, the transcription factor NF-κB plays a critical role in inflammation and cancer progression.[10] Indole derivatives have been shown to inhibit the Akt/mTOR/NF-κB pathway.[11] The structural features of this compound suggest it could be explored for its potential to modulate this key oncogenic pathway.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK mTOR->IKK NF-κB Activation NF-κB Activation IKK->NF-κB Activation Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) NF-κB Activation->Gene Transcription (Proliferation, Survival) This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Akt This compound (Hypothetical)->mTOR

Caption: Hypothetical inhibition of the Akt/mTOR/NF-κB signaling pathway.

Potential as a Modulator of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[12][13] Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Certain indole alkaloids have been identified as modulators of MAPK pathways.[14] Given its indole core, this compound could be a candidate for screening against various components of the MAPK cascades.

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cellular Response (Inflammation, Proliferation) Cellular Response (Inflammation, Proliferation) Transcription Factors->Cellular Response (Inflammation, Proliferation) This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->MAPK

Caption: Hypothetical modulation of the MAPK signaling pathway.

Conclusion

This compound is a molecule with a chemical structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this compound is currently limited, its indole carboxamide core is a key feature in a variety of biologically active molecules. The information provided in this guide on its predicted properties, potential synthetic routes, and plausible biological targets offers a solid foundation for researchers and scientists to initiate further investigation into this promising compound. Future studies to elucidate its precise chemical and physical properties, as well as to screen for its activity against targets such as PARP, and kinases in the Akt/mTOR and MAPK pathways, are warranted and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1211596-82-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates available chemical data, plausible synthetic methodologies, and the inferred biological rationale for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a substituted indole derivative. While extensive experimental data on its physical properties are not widely published, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₉H₇BrN₂OChemScene, Sigma-Aldrich[1][2]
Molecular Weight 239.07 g/mol ChemScene, Sigma-Aldrich[1][2]
Appearance White to off-white solidChemScene[1]
Purity ≥98.78% (by HPLC)ChemScene[1]
Storage Temperature 2-8°CChemicalBook, ChemScene[1][3]
CAS Number 1211596-82-5ChemScene, Sigma-Aldrich[1][2]

Synthesis and Experimental Protocols

Hypothetical Synthesis via a Multi-step Pathway:

This proposed synthesis starts from a commercially available substituted aniline and proceeds through several steps to yield the final product.

Experimental Workflow for Hypothetical Synthesis

G A Starting Material: 4-Bromo-2-nitroaniline B Step 1: Sandmeyer Reaction (Introduction of Cyano Group) A->B C Intermediate 1: 4-Bromo-2-nitrobenzonitrile B->C D Step 2: Reduction of Nitro Group C->D E Intermediate 2: 2-Amino-4-bromobenzonitrile D->E F Step 3: Indole Ring Formation (e.g., Batcho-Leimgruber Indole Synthesis) E->F G Intermediate 3: 4-Bromo-1H-indole-7-carbonitrile F->G H Step 4: Hydrolysis of Nitrile G->H I Intermediate 4: 4-Bromo-1H-indole-7-carboxylic acid H->I J Step 5: Amide Formation I->J K Final Product: This compound J->K

Caption: Hypothetical multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

A plausible precursor to the target compound is 4-Bromo-1H-indole-7-carboxylic acid (CAS 1211594-25-0).[5] This intermediate could be synthesized via various indole synthetic methods.

Step 2: Amide Formation

  • To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent such as Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a source of ammonia, such as ammonium chloride (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Approach: Larock Indole Synthesis

The Larock indole synthesis offers a convergent and versatile method for preparing substituted indoles.[1] This approach would involve the palladium-catalyzed reaction of 3-amino-2-iodobenzamide with a suitable alkyne. The choice of alkyne would determine the substituents at the 2- and 3-positions of the indole ring. For the synthesis of this compound, a modified starting material or a subsequent functionalization step would be necessary.

Biological Activity and Mechanism of Action

While there is no direct, published biological data for this compound, strong evidence from patent literature suggests that indole carboxamide derivatives are potent inhibitors of Bruton's tyrosine kinase (Btk) .[4]

Bruton's Tyrosine Kinase (Btk) Inhibition:

Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and activation. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4]

Inhibitors of Btk can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. This makes Btk an attractive therapeutic target for the treatment of:

  • Proliferative diseases: such as B-cell lymphomas and leukemias.[4]

  • Autoimmune and inflammatory diseases: where B-cells play a pathogenic role.[4]

The indole carboxamide scaffold is a key pharmacophore in several known Btk inhibitors. The carboxamide group often forms critical hydrogen bonding interactions with the hinge region of the kinase domain.

Signaling Pathway:

The following diagram illustrates the B-cell receptor signaling pathway and the role of Btk.

B-cell Receptor Signaling Pathway and Btk Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (Btk) LYN_SYK->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression Inhibitor This compound (Putative Inhibitor) Inhibitor->BTK Inhibition

Caption: The B-cell receptor signaling cascade and the putative inhibitory action of this compound on Btk.

Conclusion

This compound is a valuable chemical entity with strong potential as a Bruton's tyrosine kinase inhibitor. While specific biological data for this compound is not yet in the public domain, the information available for structurally related indole carboxamides provides a solid foundation for its further investigation in drug discovery programs targeting cancers and autoimmune diseases. The synthetic routes outlined in this guide offer plausible methods for its preparation, enabling further research into its chemical and biological properties. As with any investigational compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-1H-indole-7-carboxamide, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The most direct and common laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid. This precursor is commercially available from various chemical suppliers, making it a convenient starting point. The overall synthetic transformation is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Amidation Reaction cluster_product Final Product Starting_Material 4-Bromo-1H-indole-7-carboxylic acid (CAS: 1211594-25-0) Reaction_Step Amide Coupling Starting_Material->Reaction_Step 1. Activation Reagent (e.g., HATU, EDC) 2. Amine Source (e.g., NH4Cl) 3. Base (e.g., DIPEA) 4. Solvent (e.g., DMF) Final_Product This compound (CAS: 1211596-82-5) Reaction_Step->Final_Product

Caption: Synthetic workflow for this compound.

The key step in this synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from 4-Bromo-1H-indole-7-carboxylic acid. The protocol is based on standard amide coupling reactions commonly employed in organic synthesis.[1][2]

Materials and Reagents
ReagentCAS NumberSupplier
4-Bromo-1H-indole-7-carboxylic acid1211594-25-0AChemBlock
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1Sigma-Aldrich
DIPEA (N,N-Diisopropylethylamine)7087-68-5Sigma-Aldrich
Ammonium Chloride (NH₄Cl)12125-02-9Fisher Scientific
DMF (N,N-Dimethylformamide), anhydrous68-12-2Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich
Synthesis Procedure
  • Reaction Setup: To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) and ammonium chloride (1.5 eq.).

  • Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

While specific yield and analytical data for the direct synthesis of this compound are not extensively reported in the literature, the following table presents representative data for analogous indole-2-carboxamide syntheses, which are expected to be comparable.[3][4][5]

Starting MaterialAmineCoupling ReagentSolventYield (%)Reference
1H-Indole-2-carboxylic acidBenzylamineEDC/HOBtACN90[4]
5-Chloroindole-2-carboxylic acidSubstituted PhenethylamineBOPDCM75-94[5]
Indole-2-carboxylic acidsRimantadine hydrochlorideEDC/HOBt->31[3]

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Conclusion

The synthesis of this compound is readily achievable through a straightforward amidation of the commercially available 4-Bromo-1H-indole-7-carboxylic acid. Standard amide coupling protocols, such as those utilizing HATU or EDC/HOBt, are effective for this transformation. This guide provides a solid foundation for researchers to produce this valuable compound for further applications in drug discovery and development.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-Bromo-1H-indole-7-carboxamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on the analysis of structurally similar indole derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.5 - 12.0br s-N-H (indole)
~8.0 - 8.5br s--CONH₂
~7.8 - 8.0d~8.0H-5
~7.5 - 7.7t~7.5H-6
~7.3 - 7.5d~7.0H-2
~6.6 - 6.8d~7.0H-3
~7.0 - 7.5br s--CONH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~138C-7a
~130C-3a
~128C-5
~125C-2
~122C-6
~115C-4
~110C-7
~105C-3

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch (indole and amide)
~3100 - 3000MediumC-H stretch (aromatic)
~1660StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
~1580, 1450Medium to StrongC=C stretch (aromatic)
~750StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
239/241[M]⁺ molecular ion peak (presence of Br isotopes)
222/224[M-NH₃]⁺
195/197[M-CONH₂]⁺
116[M-Br-CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition: A standard single-pulse experiment is typically used.

  • Pulse Program: zg30

  • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Number of Scans (NS): 8-16

  • Receiver Gain (RG): Adjust to avoid signal clipping.

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is standard.

  • Pulse Program: zgpg30 (with proton decoupling)

  • Spectral Width (SW): ~240 ppm (centered around 120 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift using the residual solvent peak.

  • For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

  • Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Typical scan range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile).

  • Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[2]

  • Filter the final solution if any solid particles are present to prevent clogging of the instrument.[2]

Data Acquisition (ESI-MS):

  • The prepared sample solution is introduced into the mass spectrometer.

  • The sample is ionized, typically forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺.

  • The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • A detector records the abundance of each ion at a specific m/z value.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a novel organic compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A flowchart illustrating the typical process from compound synthesis to structural confirmation using various spectroscopic techniques.

References

A Technical Guide to the Solubility of 4-Bromo-1H-indole-7-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the solubility of 4-Bromo-1H-indole-7-carboxamide, a compound of interest within the broader class of indole derivatives, which are actively being investigated for their therapeutic potential, particularly in oncology. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It outlines detailed experimental protocols for both kinetic and thermodynamic solubility assays, crucial for early-stage drug discovery and formulation development. Furthermore, this guide discusses the potential biological context of indole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression. Visual diagrams are provided to illustrate a general workflow for solubility determination and the aforementioned signaling pathway, offering a practical resource for scientists in the field.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are prevalent in many biologically active molecules and natural products. The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the pre-formulation and lead optimization stages of drug discovery.

This guide provides detailed methodologies for determining the solubility of this compound in common organic solvents used in laboratory settings, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, and acetonitrile. While specific quantitative data for this compound is not currently available in the public domain, the protocols outlined herein will enable researchers to generate reliable and reproducible solubility data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature or databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Observations
DMSO25ThermodynamicData to be determinedData to be determined
DMF25ThermodynamicData to be determinedData to be determined
Ethanol25ThermodynamicData to be determinedData to be determined
Methanol25ThermodynamicData to be determinedData to be determined
Acetonitrile25ThermodynamicData to be determinedData to be determined
Add other solvents

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility provides a more accurate measure of the equilibrium state and is crucial for later-stage development.

Kinetic Solubility Assay Protocol

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. Precipitation is monitored over a short period.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Automated liquid handler (optional, for high-throughput)

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer or nephelometer

  • Centrifuge with plate rotor

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for a specified period, typically 1 to 2 hours.

  • Precipitation Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is determined from a standard curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase.

    • Analyze the diluted sample by HPLC-UV.

    • Determine the concentration of this compound in the filtrate by comparing the peak area to a standard curve prepared with known concentrations of the compound.

  • Data Analysis: The calculated concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a new chemical entity like this compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay compound This compound stock Prepare DMSO Stock Solution compound->stock solvents Organic Solvents (DMSO, DMF, etc.) excess Add Excess Solid to Solvent solvents->excess dilute Serial Dilution in DMSO stock->dilute add_buffer Add to Aqueous Buffer dilute->add_buffer incubate_k Incubate (1-2h) add_buffer->incubate_k detect_k Detect Precipitation (Nephelometry/UV-Vis) incubate_k->detect_k result_k Kinetic Solubility Value detect_k->result_k equilibrate Equilibrate (24-72h) excess->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify by HPLC filter->quantify result_t Thermodynamic Solubility Value quantify->result_t

Caption: A logical workflow for determining the kinetic and thermodynamic solubility of a compound.

Potential Signaling Pathway Context: PI3K/Akt/mTOR Inhibition by Indole Derivatives

While the specific biological target of this compound is not yet defined, many indole derivatives are known to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a key regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[1][3] Therefore, this compound could potentially exert its biological effects through the modulation of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Indole Indole Derivatives (e.g., this compound) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to approach the solubility assessment of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists can generate the critical data needed to advance their research and development efforts. The provided visualizations offer a clear overview of the experimental workflow and a potential biological context for this class of compounds. As research on this compound and related indole derivatives progresses, it is anticipated that specific solubility data and a more defined understanding of its mechanism of action will become available, further aiding in the development of novel therapeutics.

References

A Technical Guide to the Potential Biological Activity of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of the novel small molecule, 4-Bromo-1H-indole-7-carboxamide. Based on a thorough analysis of existing literature and patent filings for structurally related compounds, this document outlines the likely synthesis, predicted biological targets, and detailed experimental protocols for the evaluation of this compound. The primary anticipated activity of this compound is the inhibition of Bruton's tyrosine kinase (Btk), a key mediator in B-cell signaling pathways implicated in various proliferative, autoimmune, and inflammatory diseases. This guide also explores other potential biological activities, including antiproliferative effects through the inhibition of other kinases such as EGFR, and provides detailed methodologies for relevant in vitro assays. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related indole carboxamide compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring at various positions has led to the discovery of potent inhibitors of a wide range of biological targets. The carboxamide moiety is also a critical functional group in many approved drugs, contributing to target binding through hydrogen bonding and other interactions. The combination of these two pharmacophores in the form of indole carboxamides has yielded a rich area for drug discovery.

This whitepaper focuses on the specific, yet largely uncharacterized compound, this compound. While direct studies on this molecule are not extensively available in peer-reviewed literature, a United States patent application (US20160115126A1) discloses a series of indole carboxamide compounds, including the closely related 4-Bromo-2-methyl-1H-indole-7-carboxamide, as potent inhibitors of Bruton's tyrosine kinase (Btk).[1] Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1]

This guide will therefore explore the potential of this compound as a Btk inhibitor, drawing on the data from the aforementioned patent and the broader scientific literature on related indole carboxamides. Furthermore, we will discuss other potential biological activities and provide detailed, actionable experimental protocols to enable the scientific community to further investigate this promising compound.

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound is the inhibition of Bruton's tyrosine kinase (Btk). This prediction is strongly supported by patent literature demonstrating that closely related indole carboxamides are potent Btk inhibitors.[1]

Inhibition of Bruton's Tyrosine Kinase (Btk)

Btk is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is phosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors that control B-cell proliferation, differentiation, and survival. Dysregulation of Btk activity is implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of Btk, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates. The indole scaffold and the carboxamide functionality are likely key for interacting with the hinge region and other residues within the ATP-binding pocket of Btk. The 4-bromo substituent on the indole ring may contribute to the binding affinity and selectivity of the compound.

Btk_Signaling_Pathway Btk Signaling Pathway and Point of Inhibition BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Calcium_PKC Ca²⁺ & PKC IP3_DAG->Calcium_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Calcium_PKC->Transcription_Factors Activation Cell_Response B-cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response Inhibitor This compound Inhibitor->Btk Inhibition

Btk Signaling Pathway and Inhibition
Potential Antiproliferative Activity

Given that many kinase inhibitors exhibit activity against multiple kinases, it is plausible that this compound may have antiproliferative effects on cancer cell lines through the inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR). The indole scaffold is present in many known EGFR inhibitors.

Quantitative Data Summary

While specific quantitative biological data for this compound is not publicly available in peer-reviewed literature, the following table summarizes the reported activity of a closely related analog from patent US20160115126A1. This data provides a strong rationale for the investigation of the target compound as a Btk inhibitor.

Compound NameTargetAssay TypeIC50 (nM)Source
4-Bromo-2-methyl-1H-indole-7-carboxamideBtkBiochemical Assay< 100[1]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from standard procedures for the synthesis of indole-7-carboxamides. The general strategy involves the formation of the indole core followed by amidation.

Synthesis_Workflow Proposed Synthesis Workflow Start Starting Material (e.g., 2-Amino-3-bromobenzoic acid) Step1 Indole Ring Formation (e.g., Fischer or Bartoli indole synthesis) Start->Step1 Intermediate1 4-Bromo-1H-indole-7-carboxylic acid Step1->Intermediate1 Step2 Amidation (e.g., with a coupling agent like HATU or EDC, and ammonia source) Intermediate1->Step2 Product This compound Step2->Product

Proposed Synthesis Workflow

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

This intermediate can be synthesized via various established methods for indole synthesis, such as the Fischer or Bartoli indole synthesis, starting from appropriate precursors like 2-amino-3-bromobenzoic acid.

Step 2: Amidation to form this compound

  • Materials and Reagents:

    • 4-Bromo-1H-indole-7-carboxylic acid

    • Ammonium chloride (NH₄Cl)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Dissolve 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add ammonium chloride (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Btk Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ value of this compound against Btk.

HTRF_Assay_Workflow HTRF Btk Kinase Assay Workflow Start Prepare Reagents (Btk enzyme, substrate, ATP, inhibitor) Step1 Dispense Inhibitor and Btk Enzyme into a 384-well plate Start->Step1 Step2 Initiate Kinase Reaction by adding ATP/substrate mix Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction and Add Detection Reagents (Europium-labeled antibody and XL665-labeled streptavidin) Step3->Step4 Step5 Incubate for Signal Development Step4->Step5 End Read HTRF Signal (665 nm / 620 nm) Step5->End

References

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-indole-7-carboxamide derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The this compound core represents a particularly interesting scaffold for medicinal chemistry exploration. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxamide group at the 7-position is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions with biological targets.

This guide will delve into the synthetic strategies for accessing this core and its derivatives, summarize the available quantitative biological data, and explore the key signaling pathways in which these compounds have shown promise, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through a multi-step sequence, typically starting from a suitably substituted aniline or indole precursor. A common strategy involves the construction of the indole ring followed by the introduction or modification of the carboxamide functionality.

Synthesis of the Core Scaffold: this compound

A practical approach to the synthesis of this compound involves the amidation of the corresponding carboxylic acid, 4-bromo-1H-indole-7-carboxylic acid, which is commercially available.

Experimental Protocol: Amide Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the amide bond formation using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 4-Bromo-1H-indole-7-carboxylic acid

  • Ammonium chloride (NH₄Cl) or an appropriate amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) or the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Synthesis of Derivatives

The this compound scaffold can be further diversified at several positions:

  • N1-alkylation/arylation: The indole nitrogen can be functionalized using various alkyl or aryl halides under basic conditions.

  • C4-functionalization: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Biological Activity and Therapeutic Potential

Derivatives of the indole-7-carboxamide scaffold have shown significant promise as inhibitors of key enzymes involved in cancer progression, particularly PARP and protein kinases. While specific data for this compound derivatives is limited in publicly available literature, the closely related 7-azaindole-1-carboxamides have been extensively studied as potent PARP-1 inhibitors.

PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][2][3] Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Several 7-azaindole-1-carboxamide derivatives have demonstrated potent inhibition of PARP-1.[4][5] The carboxamide moiety is crucial for binding to the nicotinamide binding site of the enzyme.

Table 1: PARP-1 Inhibitory Activity of 7-Azaindole-1-carboxamide Analogs [4]

Compound IDR GroupPARP-1 IC₅₀ (µM)
77b H0.27
77l 4-fluorobenzyl0.07

Data extracted from a study on 7-azaindole-1-carboxamides as PARP-1 inhibitors.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indole-based compounds have been widely explored as kinase inhibitors.[6][7]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Involved in angiogenesis.[8]

  • FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation and differentiation.[8]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[8]

  • CDKs (Cyclin-Dependent Kinases): Regulate the cell cycle.[3]

The development of this compound derivatives as kinase inhibitors would likely involve structure-activity relationship (SAR) studies to optimize their potency and selectivity against specific kinase targets.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition can lead to cell death in cancer cells with homologous recombination deficiencies.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of Replication_Fork Replication Fork Stalling PARP1->Replication_Fork unrepaired SSBs lead to NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair PARP_Inhibitor 4-Bromo-1H-indole- 7-carboxamide (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

General Kinase Signaling Pathway

This diagram provides a generalized overview of a receptor tyrosine kinase (RTK) signaling pathway and highlights potential points of inhibition by kinase inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream_Signaling activates Kinase_Inhibitor 4-Bromo-1H-indole- 7-carboxamide Analog (Kinase Inhibitor) Kinase_Inhibitor->Dimerization inhibits ATP binding Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Inhibition Inhibition

Caption: Generalized receptor tyrosine kinase signaling pathway and the site of action for kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

Experimental_Workflow Start Start: 4-Bromo-1H-indole- 7-carboxylic Acid Amide_Coupling Amide Coupling Start->Amide_Coupling Core_Scaffold 4-Bromo-1H-indole- 7-carboxamide Amide_Coupling->Core_Scaffold Diversification Diversification Reactions (e.g., Suzuki, N-alkylation) Core_Scaffold->Diversification Library Library of Derivatives Diversification->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Biological_Screening Biological Screening (PARP/Kinase Assays) Purification->Biological_Screening SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

References

A Comprehensive Technical Review of 4-Bromo-1H-indole-7-carboxamide: Synthesis, Potential Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indole-7-carboxamide is a halogenated indole derivative with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is limited in publicly available literature, its structural motifs are prominently featured in a class of potent kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk). This technical guide provides a detailed overview of its plausible synthesis, predicted biological activities based on structurally related compounds, and relevant experimental protocols to facilitate further investigation. The information is presented to serve as a foundational resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

Based on its structure, this compound is an aromatic heterocyclic compound. The indole core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom and a carboxamide group at positions 4 and 7, respectively, are expected to influence its physicochemical properties and biological interactions.

Plausible Synthesis Protocol

A direct and efficient synthesis of this compound can be envisioned starting from the commercially available 4-Bromo-1H-indole-7-carboxylic acid. The key transformation is the amidation of the carboxylic acid functional group. Several modern amidation methods can be employed for this purpose. Below is a generalized, yet detailed, experimental protocol based on common amide bond formation techniques.

Reaction: Conversion of a carboxylic acid to a primary amide.

Starting Material: 4-Bromo-1H-indole-7-carboxylic acid Reagents:

  • Ammonia source (e.g., ammonium chloride, aqueous ammonia)

  • Coupling agents (e.g., HATU, HBTU, EDC with HOBt)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Organic base (e.g., DIPEA, triethylamine)

Experimental Procedure (Example using HATU):

  • To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Plausible Synthesis of this compound start 4-Bromo-1H-indole-7-carboxylic acid intermediate Activated Ester Intermediate start->intermediate HATU, DIPEA, DMF product This compound intermediate->product NH4Cl

Caption: Proposed synthesis pathway for this compound.

Predicted Biological Activity

The indole carboxamide scaffold is a key feature in numerous kinase inhibitors. A significant number of patents and research articles highlight the development of such compounds as inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling.

Bruton's Tyrosine Kinase (Btk) Inhibition

Structurally similar molecules, such as certain 2,3-dimethylindole-7-carboxamides, have been reported as potent Btk inhibitors.[1] The core indole structure often serves as a hinge-binding motif within the ATP-binding pocket of the kinase. The carboxamide group can form critical hydrogen bonds, and substitutions on the indole ring, such as the 4-bromo group, can modulate potency, selectivity, and pharmacokinetic properties. Therefore, it is highly probable that this compound will exhibit inhibitory activity against Btk.

G cluster_pathway Simplified Btk Signaling Pathway cluster_inhibition Site of Action BCR B-cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Btk Btk Activation Lyn_Syk->Btk PLCg2 PLCγ2 Activation Btk->PLCg2 downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->downstream response B-cell Proliferation, Survival, and Differentiation downstream->response inhibitor This compound (Hypothesized) inhibitor->Btk Inhibition

Caption: Hypothesized inhibition of the Btk signaling pathway.
Other Potential Activities

Bromoindoles have also been investigated for other biological activities, including anti-inflammatory and antimicrobial effects.[2] The anti-inflammatory properties could be linked to the inhibition of inflammatory signaling pathways, potentially including Btk, which is involved in autoimmune and inflammatory diseases.[3]

Quantitative Data of Structurally Related Btk Inhibitors

While no specific inhibitory concentrations for this compound have been published, the following table summarizes the IC50 values for several indole and related carboxamide-based Btk inhibitors to provide a benchmark for its potential potency.

Compound ClassSpecific Compound Example (if available)Btk IC50 (nM)Reference
2,3-Dimethylindole-7-carboxamidesCompound 4012[1]
Pyridine CarboxamidesCompound 80.6[1]
Pyridinone-basedCompound 107[1]
4-Aminoquinoline-3-carboxamidesCompound 255.3[4]
Branebrutinib (dimethylindole carboxamide)BMS-9861950.1[3]
Spebrutinib (2,4-diaminopyrimidine core)CC-292/AVL-292< 0.5[3]
Orelabrutinib (pyridinecarboxamide core)ICP-0221.6[3]

Experimental Protocols

To evaluate the hypothesized Btk inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

In Vitro Btk Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Btk.

Materials:

  • Recombinant human Btk enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compound dilutions, positive control (staurosporine), and a DMSO vehicle control.

  • Add the Btk enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of Btk inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow Btk Kinase Assay Workflow A Prepare serial dilutions of This compound B Add compound, controls, and Btk enzyme to 384-well plate A->B C Initiate reaction with ATP and peptide substrate B->C D Incubate at room temperature C->D E Stop reaction and measure remaining ATP (luminescence) D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro Btk kinase assay.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the extensive research into structurally related indole carboxamides, it is a promising candidate for development as a kinase inhibitor, with a high likelihood of activity against Bruton's tyrosine kinase. The provided synthesis and experimental protocols offer a clear path for the synthesis, characterization, and biological evaluation of this compound. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and potential therapeutic applications.

References

Commercial Availability and Technical Profile of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxamide, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

This compound is a substituted indole with a bromine atom at the 4-position and a carboxamide group at the 7-position. These functional groups provide handles for further chemical modifications and influence the molecule's overall properties.

PropertyValueSource
CAS Number 1211596-82-5[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge

Commercial Availability

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The precursor, 4-Bromo-1H-indole-7-carboxylic acid, is also commercially available from various vendors.

SupplierProduct NameCAS Number
Sigma-Aldrich (Merck)This compound1211596-82-5
ChemScene LLCThis compound1211596-82-5
AstaTech, Inc.This compound1211596-82-5
eMoleculesThis compound1211596-82-5
Fisher ScientificThis compound1211596-82-5

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid, via an amidation reaction. This transformation is a standard procedure in organic chemistry, often employing coupling agents to facilitate the formation of the amide bond.

Proposed Synthetic Pathway

The direct amidation of 4-Bromo-1H-indole-7-carboxylic acid using a suitable ammonia source and peptide coupling agents represents a high-yielding and straightforward approach.

Synthetic Pathway 4-Bromo-1H-indole-7-carboxylic_acid 4-Bromo-1H-indole-7-carboxylic acid This compound This compound 4-Bromo-1H-indole-7-carboxylic_acid->this compound Amidation Ammonia_Source Ammonium Chloride, Triethylamine Ammonia_Source->this compound Coupling_Agents EDC, HOBt Coupling_Agents->this compound Solvent DMF Solvent->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

This protocol is a general procedure based on standard amidation conditions and should be optimized for specific laboratory settings.

Materials:

  • 4-Bromo-1H-indole-7-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add triethylamine (2.0 eq).

  • Add the ammonium chloride/triethylamine solution to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Expected Analytical Data:

Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques. While specific data is not publicly available, representative spectra of related bromo-indole compounds can be found in various databases.[2][3] Commercial suppliers of the precursor, 4-Bromo-1H-indole-7-carboxylic acid, often provide access to NMR and HPLC data which can serve as a reference for the starting material.[4][5]

  • ¹H NMR: Characteristic signals for the indole protons and the amide protons are expected.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the indole core and the carboxamide group should be observed.

  • HPLC: A single major peak should indicate the purity of the compound.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be present.

Potential Biological Significance and Signaling Pathways

While no specific biological activities for this compound have been reported in the scientific literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[6][7] The introduction of a bromine atom and a carboxamide group can significantly modulate the pharmacological profile.

Potential Therapeutic Areas:

  • Oncology: Indole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways.[8] Some bromo-indole derivatives have shown inhibitory activity against protein kinases such as pp60(c-Src).[9] Indole-2-one derivatives have been identified as potent inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogene expression.[10] Furthermore, primaquine-indole carboxamide conjugates have demonstrated cancer-cell-selective antiproliferative activity through the generation of reactive oxygen species (ROS).[11][12]

  • Infectious Diseases: The indole nucleus is a core component of various antibacterial and antiviral agents.[7] Indole-2-carboxamides, in particular, have been explored for their potential as antitubercular agents.[13]

  • Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological conditions.[6]

  • Inflammation: Indole derivatives have also been investigated for their anti-inflammatory properties.[14]

Potential Signaling Pathway Interactions:

Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways implicated in disease.

Potential_Signaling_Pathways cluster_kinase Kinase Signaling cluster_brd4 Epigenetic Regulation cluster_ros Oxidative Stress Compound This compound Kinases Protein Kinases (e.g., Src, EGFR) Compound->Kinases Potential Inhibition BRD4 BRD4 Compound->BRD4 Potential Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Potential Induction Proliferation Cell Proliferation & Survival Kinases->Proliferation Regulates Oncogenes Oncogene Transcription (e.g., c-Myc) BRD4->Oncogenes Promotes Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Potential signaling pathways modulated by this compound.

Further investigation through biological screening is necessary to elucidate the specific targets and mechanisms of action of this compound. Its commercial availability and straightforward synthesis make it an attractive candidate for inclusion in drug discovery screening libraries.

References

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and preliminary synthetic and biological considerations for 4-Bromo-1H-indole-7-carboxamide. Due to the limited availability of data for this specific compound, information has been supplemented with data from structurally related indole derivatives.

Chemical and Physical Properties

PropertyThis compound4-Bromo-1H-indole-7-carboxylic acid
Molecular Formula C₉H₇BrN₂OC₉H₆BrNO₂[1]
Molecular Weight 239.07 g/mol [2]240.06 g/mol [1]
CAS Number 1211596-82-5[3]1211594-25-0[1]
IUPAC Name This compound4-bromo-1H-indole-7-carboxylic acid[1]
Physical Form Solid (inferred)Solid
Purity Typically >97% (as supplied by vendors)Typically >97% (as supplied by vendors)[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphereRoom temperature, in a dark place under an inert atmosphere

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard information is therefore extrapolated from the SDS of the precursor, 4-Bromo-1H-indole-7-carboxylic acid, and other related bromoindole compounds.

Hazard Identification:

Based on the GHS classification for 4-Bromo-1H-indole-7-carboxylic acid, the following hazards are anticipated for the carboxamide derivative:

  • GHS Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • Structurally similar bromoindoles are also classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

Precautionary Measures:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P312: Call a POISON CENTER or doctor if you feel unwell.[6]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6] Store in a cool, dry place away from incompatible materials and direct sunlight.[7] For long-term storage, consider refrigeration at or below -20°C.[7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not detailed in the available literature. However, a general and robust method involves the amidation of the corresponding carboxylic acid.

General Protocol for the Synthesis of this compound from 4-Bromo-1H-indole-7-carboxylic acid:

This protocol is based on standard peptide coupling reactions.[8]

Materials:

  • 4-Bromo-1H-indole-7-carboxylic acid

  • Coupling agent (e.g., DCC, HATU, or EDC)

  • Amine source (e.g., ammonium chloride)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve 4-Bromo-1H-indole-7-carboxylic acid in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent to the solution and stir for the recommended activation time (this will vary depending on the agent used).

  • In a separate flask, prepare a solution of the amine source and the base in the anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve Activate Add Coupling Agent Dissolve->Activate React Combine Solutions and Stir Activate->React Prepare_Amine Prepare Amine Solution with Base Prepare_Amine->React Quench Quench with Water and Extract React->Quench Purify Purify Product Quench->Purify End Final Product Purify->End

A general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, studies on structurally similar indole-3-carboxamide analogs have shown potential as anti-cancer agents.[9] These compounds have exhibited cytotoxicity in triple-negative breast cancer (TNBC) cell lines.[9]

A key mechanism of action identified for these analogs is the inhibition of the phosphorylation of Akt (also known as Protein Kinase B), a critical node in cell survival and proliferation pathways.[9]

G cluster_pathway Potential Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Phosphorylated_Akt p-Akt PDK1->Phosphorylated_Akt phosphorylates Akt Akt Cell_Survival Cell Survival & Proliferation Phosphorylated_Akt->Cell_Survival Indole_Carboxamide 4-Bromo-1H-indole- 7-carboxamide (putative) Indole_Carboxamide->Phosphorylated_Akt inhibits

Putative inhibition of the PI3K/Akt signaling pathway by indole carboxamides.

Handling and Storage Workflow

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel. Indole derivatives can be sensitive to light, temperature, and oxidation.[10]

G cluster_handling Handling and Storage Workflow Receipt Receive Compound Storage Store in a cool, dark, and dry place under inert atmosphere. Receipt->Storage Weighing Weigh in a ventilated enclosure, avoiding dust generation. Storage->Weighing For use Dissolving Dissolve in appropriate solvent. Weighing->Dissolving Use Use in Experiment Dissolving->Use Waste Dispose of waste according to institutional guidelines. Use->Waste

Recommended workflow for the safe handling and storage of indole compounds.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-1H-indole-7-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromo-1H-indole-7-carboxamide as a key intermediate in organic synthesis, particularly in the development of kinase inhibitors.

Introduction

This compound is a versatile heterocyclic building block. Its indole scaffold, substituted with a bromine atom and a carboxamide group at strategic positions, makes it an ideal starting material for the synthesis of complex molecules, especially in the field of medicinal chemistry. The bromine atom at the 4-position serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the carboxamide group at the 7-position can be involved in further transformations or act as a key pharmacophoric feature.

Key Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in B-cell signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. This compound serves as a foundational fragment for the construction of novel BTK inhibitors, such as Elsubrutinib.[1]

The core synthetic strategy involves a palladium-catalyzed Suzuki coupling reaction, where the bromine atom of this compound is coupled with a suitable boronic acid or ester derivative.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1211596-82-5--INVALID-LINK--
Molecular FormulaC₉H₇BrN₂O--INVALID-LINK--
Molecular Weight239.07 g/mol --INVALID-LINK--
AppearanceYellow solid[2]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference
Mass Spectrum (m/z)239, 241 (M+H)⁺[3][4]
¹H NMR (400 MHz, DMSO-d₆) δ11.44 (bs, 1H), 8.11 (bs, 1H), 7.62 (d, J=7.9 Hz, 1H), 7.49-7.41 (m, 2H), 7.20 (d, J=8.1 Hz, 1H), 6.64 (t, J=2.6 Hz, 1H)[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 4-bromo-1H-indole-7-carboxylic acid to this compound.[3][4]

Materials:

  • 4-bromo-1H-indole-7-carboxylic acid

  • Thionyl chloride or other suitable activating agent

  • Ammonia source (e.g., ammonium hydroxide, ammonia gas)

  • Anhydrous solvent (e.g., THF, DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Suspend 4-bromo-1H-indole-7-carboxylic acid in an anhydrous solvent under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a carboxyl group activating agent (e.g., thionyl chloride) and stir the mixture until the acid is fully converted to the acid chloride.

  • Carefully quench the excess activating agent.

  • Introduce the ammonia source to the reaction mixture and stir until the formation of the amide is complete.

  • Perform an aqueous work-up to remove inorganic byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Expected Yield: 71%[3][4]

Protocol 2: Suzuki Coupling for the Synthesis of a BTK Inhibitor Intermediate

This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with a borate ester to form a key intermediate in the synthesis of Elsubrutinib.[1]

Materials:

  • This compound (ELSU-001)

  • Borate ester (ELSU-002)

  • Pd(dppf)Cl₂ (palladium catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • To a Schlenk flask, add this compound, the borate ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product (ELSU-003).

Visualizations

G cluster_0 Synthesis of this compound Carboxylic_Acid 4-Bromo-1H-indole- 7-carboxylic acid Carboxamide 4-Bromo-1H-indole- 7-carboxamide Carboxylic_Acid->Carboxamide Amidation (71% yield)

Caption: Synthesis of the target compound.

G Start This compound (ELSU-001) Coupling Suzuki Coupling (Pd(dppf)Cl₂) Start->Coupling Borate Borate Ester (ELSU-002) Borate->Coupling Intermediate Coupled Product (ELSU-003) Coupling->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Intermediate_2 Reduced Intermediate (ELSU-004) Hydrogenation->Intermediate_2 Deprotection Boc Deprotection Intermediate_2->Deprotection Intermediate_3 Amine Intermediate (ELSU-005) Deprotection->Intermediate_3 Amidation Amidation with Acryloyl Chloride Intermediate_3->Amidation Final_Product Elsubrutinib Amidation->Final_Product

Caption: Synthetic pathway to Elsubrutinib.

G Start Combine Reactants, Catalyst, and Base in Schlenk Flask Inert Evacuate and Backfill with Inert Gas Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up Cool->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Coupled Product Purify->Product

Caption: Suzuki coupling experimental workflow.

References

Application Notes: 4-Bromo-1H-indole-7-carboxamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indole-7-carboxamide is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique structural features, including the indole core, a bromine atom amenable to further functionalization, and a carboxamide group, make it an attractive starting material for the development of novel therapeutics. This document provides an overview of its application, particularly in the synthesis of kinase inhibitors, and detailed protocols for relevant assays.

Application in Kinase Inhibitor Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in potent enzyme inhibitors. The this compound core has been identified as a key intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Dysregulation of Btk signaling is implicated in various hematological malignancies and autoimmune diseases, making it a significant therapeutic target.[1]

Derivatives of this compound are designed to bind to the ATP-binding site of Btk, thereby inhibiting its kinase activity and modulating downstream signaling pathways. The bromine atom at the 4-position serves as a convenient handle for introducing further diversity into the molecule through various cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.

Target: Bruton's Tyrosine Kinase (Btk)

Btk is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, Btk is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, survival, and differentiation.[2][3] Inhibition of Btk can therefore disrupt these processes, providing a therapeutic strategy for B-cell malignancies and autoimmune disorders.[1]

Quantitative Data: Potency of Indole-Based Btk Inhibitors

While specific IC50 values for compounds directly derived from this compound are not publicly available, the following table presents data for representative indole-based Btk inhibitors to illustrate the potential potency achievable with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)Reference Cell Line
PID-4 BTK-2.29 ± 0.52RAMOS (Burkitt's lymphoma)
PID-19 BTK-2.64 ± 0.88RAMOS (Burkitt's lymphoma)
Compound 9f BTK-2.06 ± 0.43RAMOS (Burkitt's lymphoma)
Compound 9g BTK-2.09 ± 0.47RAMOS (Burkitt's lymphoma)
Ibrutinib BTK0.50.011B-cell line

Note: The compounds PID-4, PID-19, 9f, and 9g are oxindole derivatives, a closely related indole scaffold, demonstrating the potential for potent Btk inhibition. Ibrutinib is a well-established Btk inhibitor provided for reference.

Experimental Protocols

Synthesis of a Key Intermediate: 4-Bromo-2-methyl-1H-indole-7-carboxamide

This protocol is adapted from patent literature and describes the synthesis of a key intermediate for Btk inhibitors.[1]

Materials:

  • Starting materials for the synthesis of the indole core (specifics depend on the chosen synthetic route).

  • Prop-1-en-2-ylmagnesium chloride

  • Appropriate solvents (e.g., THF, DMSO)

  • Reagents for workup and purification (e.g., saturated ammonium chloride, ethyl acetate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • The synthesis of the core this compound scaffold can be achieved through various established indole synthesis methodologies.

  • To a solution of the pre-formed indole-7-carboxamide in a suitable solvent such as THF, add prop-1-en-2-ylmagnesium chloride at an appropriate temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-bromo-2-methyl-1H-indole-7-carboxamide.[1]

Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity. For 4-Bromo-2-methyl-1H-indole-7-carboxamide, the expected ¹H NMR (400 MHz, DMSO-d₆) signals include: δ 11.18 (br. s., 1H), 8.04 (br. s., 1H), 7.49 (d, J=8.1 Hz, 1H), 7.40 (br. s., 1H), 7.03 (d, J=8.1 Hz, 1H), 6.20 (s, 1H), 2.39 (s, 3H).[1]

In Vitro Btk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the biochemical potency (IC50) of a compound against the purified Btk enzyme.[4][5][6][7]

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., a synthetic peptide or poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the Btk enzyme to each well.

  • Add the diluted test compound or DMSO (for control wells) to the respective wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Btk Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit Btk autophosphorylation in a cellular context.[8]

Materials:

  • B-cell lymphoma cell line (e.g., RAMOS)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Btk (e.g., Tyr223) and anti-total Btk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the B-cell lymphoma cells in appropriate culture plates and allow them to adhere or stabilize.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

  • Stimulate Btk autophosphorylation by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Btk overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Btk to normalize for protein loading.

  • Quantify the band intensities and determine the extent of inhibition of Btk autophosphorylation.

Visualizations

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk CD19 CD19 Lyn_Syk->CD19 PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Btk_inactive Btk (inactive) PIP3->Btk_inactive recruits to membrane Btk_active Btk (active) Btk_inactive->Btk_active Phosphorylation PLCg2_inactive PLCγ2 (inactive) Btk_active->PLCg2_inactive phosphorylates PLCg2_active PLCγ2 (active) IP3 IP3 PLCg2_active->IP3 generates DAG DAG PLCg2_active->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_release->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Btk Inhibitor Inhibitor->Btk_active inhibits

Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Btk_Assay_Workflow cluster_biochemical In Vitro Biochemical Assay (ADP-Glo) cluster_cellular Cellular Assay (Western Blot) b_start Start b_add_enzyme Add Btk Enzyme b_start->b_add_enzyme b_add_inhibitor Add Test Compound b_add_enzyme->b_add_inhibitor b_incubate1 Incubate (Compound Binding) b_add_inhibitor->b_incubate1 b_add_substrate Add ATP/Substrate Mix b_incubate1->b_add_substrate b_incubate2 Incubate (Kinase Reaction) b_add_substrate->b_incubate2 b_add_adpglo Add ADP-Glo Reagent b_incubate2->b_add_adpglo b_incubate3 Incubate (ATP Depletion) b_add_adpglo->b_incubate3 b_add_detection Add Kinase Detection Reagent b_incubate3->b_add_detection b_incubate4 Incubate (Signal Development) b_add_detection->b_incubate4 b_read Measure Luminescence b_incubate4->b_read b_end Calculate IC50 b_read->b_end c_start Start c_treat Treat Cells with Compound c_start->c_treat c_stimulate Stimulate with Anti-IgM c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_quantify Protein Quantification c_lyse->c_quantify c_sds SDS-PAGE & Transfer c_quantify->c_sds c_block Block Membrane c_sds->c_block c_probe_pbtk Probe with anti-pBtk Ab c_block->c_probe_pbtk c_detect Detect Signal c_probe_pbtk->c_detect c_probe_tbtk Probe with anti-tBtk Ab c_probe_tbtk->c_detect c_detect->c_probe_tbtk Strip & Re-probe c_end Quantify Inhibition c_detect->c_end

Caption: Experimental Workflows for Btk Inhibition Assays.

References

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1H-indole-7-carboxamide with various aryl and heteroaryl boronic acids. This protocol is essential for the synthesis of diverse indole-based compounds, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] In the context of this compound, this reaction facilitates the substitution of the bromine atom at the C4-position with a variety of aryl or heteroaryl groups. The indole core is a privileged structure in numerous biologically active compounds, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents.[4]

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex.[1][2]

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid) transfers its organic group to the palladium(II) complex.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]

Careful selection of the catalyst, base, and solvent system is critical for achieving high yields and purity of the coupled products.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound, demonstrating the effect of different reaction parameters on the yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Analogous 7-Bromo-4-substituted-1H-indazoles [5][6]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux480
3Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140471
4Pd(dppf)Cl₂ (5)K₂CO₃ (2.0)DME802High Yield

Data adapted from studies on structurally related 7-bromo-4-carboxamido-indazoles, which are excellent models for the target reaction.[5][6][7]

Table 2: Substrate Scope for Suzuki Coupling of 7-Bromo-4-carboxamido-1H-indazoles with Various Boronic Acids [5][6]

EntryBoronic AcidProductYield (%)
14-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-indole-7-carboxamide derivative71
23-Thienylboronic acid4-(Thiophen-3-yl)-1H-indole-7-carboxamide derivativeGood
32-Furylboronic acid4-(Furan-2-yl)-1H-indole-7-carboxamide derivativeExcellent
4Phenylboronic acid4-Phenyl-1H-indole-7-carboxamide derivativeGood

Yields are based on analogous reactions with 7-bromo-4-carboxamido-indazoles and serve as a predictive guide.[5][6]

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound.

Materials:
  • This compound (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)[1][6]

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 1.3 - 2.0 equiv.)[1][6]

  • Anhydrous, degassed solvent (e.g., Dioxane/Ethanol/Water mixture, DMF, or Toluene)[1][5][6]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)[1]

General Procedure:
  • Reaction Setup: To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and the base (e.g., Cs₂CO₃, 1.3 equiv.).[6]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane, ethanol, and water) to the reaction mixture via syringe.[1][6]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[1][6] The reaction can be performed under conventional heating or microwave irradiation.[5][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indole-7-carboxamide.[1][8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R Ar-X This compound Ar-X->Oxidative\nAddition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Evacuate and backfill with inert gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (80-140 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent, Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

References

Application Notes and Protocols for the Functionalization of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1H-indole-7-carboxamide is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The presence of a bromine atom at the C4 position and a carboxamide group at the C7 position offers distinct opportunities for selective functionalization. The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, while the carboxamide group can act as a directing group for C-H activation or be modified itself.[2][3] These application notes provide detailed protocols and strategies for the targeted functionalization of the this compound ring system.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-bromo substituent is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These methods are fundamental for creating C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C4-bromoindole with various aryl or heteroaryl boronic acids. This reaction is widely used in the synthesis of biaryl compounds with potential therapeutic applications.[6][7]

General Reaction Scheme:

  • This compound + R-B(OH)₂ --(Pd catalyst, Base, Solvent)--> 4-R-1H-indole-7-carboxamide

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation : In a reaction vessel suitable for microwave synthesis or a sealed tube, combine this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.3 equiv), and a base such as Cesium Carbonate (Cs₂CO₃, 1.3 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as dioxane/ethanol/water (e.g., in a 3:1.5:0.5 ratio).

  • Reaction Execution : Seal the vessel and heat the mixture to 140 °C for 2-4 hours, either using a microwave reactor or a conventional oil bath. Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-indole-7-carboxamide.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Base (equiv) Solvent System Temperature (°C) Time (h) Typical Yield Range Reference
Pd(PPh₃)₄ (10) Cs₂CO₃ (1.3) Dioxane/EtOH/H₂O 140 4 60-90% [6]
PdCl₂(dppf) (5) K₂CO₃ (2.0) Dioxane/H₂O 100 12 55-85% General Conditions

| Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 8 | 65-95% | General Conditions |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-aminoindole derivatives by coupling the C4-bromoindole with a wide range of primary or secondary amines. This transformation is crucial for developing compounds that target biological pathways involving amine interactions.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation : To an oven-dried reaction tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv).

  • Catalyst and Ligand Addition : Add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and a suitable phosphine ligand like Xantphos (10 mol%).

  • Solvent Addition : Add an anhydrous, degassed solvent such as dioxane (2 mL per 1 mmol of substrate).

  • Reaction Execution : Seal the tube under an inert atmosphere (e.g., Argon or Nitrogen) and heat the mixture to 100 °C for 1-6 hours with stirring. Monitor the reaction's progress.

  • Work-up and Purification : After cooling, dilute the mixture with a suitable solvent (e.g., CH₂Cl₂) and filter through a pad of celite. Concentrate the filtrate and purify the residue using flash column chromatography to yield the 4-amino-1H-indole-7-carboxamide product.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Pd Precursor (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Time (h) Typical Yield Range Reference
Pd₂(dba)₃ (5) Xantphos (10) Cs₂CO₃ (1.5) Dioxane 100 1-6 60-92% [4]

| Pd(OAc)₂ (5) | BINAP (7.5) | NaOt-Bu (1.4) | Toluene | 110 | 12 | 50-85% | General Conditions |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores.[2] For the this compound scaffold, the carboxamide group at C7 or a transient directing group at N1 can be leveraged to selectively activate and functionalize C-H bonds at other positions of the indole ring.

Directed C-H Activation

The carboxamide at C7 or an aldehyde group, if introduced at C3, can direct transition metal catalysts (e.g., Ruthenium or Palladium) to selectively functionalize adjacent C-H bonds, such as at the C6 or C2/C4 positions, respectively.[2][3][8]

Experimental Protocol: Conceptual Procedure for Directed C4-Arylation (via a C3-Directing Group)

This protocol is adapted from methodologies using a C3-aldehyde as a directing group and would require initial modification of the starting material.

  • Substrate Preparation : Synthesize 4-Bromo-3-formyl-1H-indole-7-carboxamide.

  • Reaction Setup : In a sealed vial, combine the C3-formyl indole substrate (1.0 equiv), an aryl iodide (2.0 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

  • Reaction Execution : Heat the mixture at 120-140 °C for 12-24 hours. Monitor for the formation of the C4-arylated product.

  • Work-up and Purification : Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography.[2]

Visualizations of Key Methodologies

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Indole 4-Bromo-1H-indole- 7-carboxamide Heating Heat (140 °C, 2-4h) under Inert Atmosphere Indole->Heating BoronicAcid Ar-B(OH)₂ BoronicAcid->Heating Base Base (e.g., Cs₂CO₃) Base->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Solvent Solvent (Dioxane/H₂O/EtOH) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 4-Aryl-1H-indole- 7-carboxamide Purification->Product

Caption: Workflow for the Suzuki-Miyaura C-C bond formation.

Diagram 2: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_conditions Reaction Conditions Reactants This compound + R₂NH CatalyticCycle Catalytic Cycle Reactants->CatalyticCycle Oxidative Addition Product 4-(R₂N)-1H-indole-7-carboxamide CatalyticCycle->Product Reductive Elimination Catalyst Pd₂(dba)₃ / Xantphos Catalyst->CatalyticCycle Base Cs₂CO₃ Base->CatalyticCycle Solvent Dioxane, 100 °C Solvent->CatalyticCycle

Caption: Key components of the Buchwald-Hartwig C-N coupling reaction.

Diagram 3: Logic of Directed C-H Functionalization

CH_Activation_Logic Start Indole Core with Directing Group (DG) Coordination Transition Metal (M) Coordinates to DG Start->Coordination Step 1 Activation C-H Bond Cleavage Forms Metallacycle Coordination->Activation Step 2 (Rate-Determining) Coupling Reaction with Coupling Partner Activation->Coupling Step 3 FinalProduct Functionalized Indole Coupling->FinalProduct Step 4

Caption: Conceptual pathway for directed C-H activation on an indole scaffold.

References

reaction conditions for N-alkylation of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of 4-Bromo-1H-indole-7-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen through N-alkylation is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, metabolic stability, and pharmacokinetic profile. This compound is a valuable building block in drug discovery, with the bromine atom serving as a handle for further cross-coupling reactions and the carboxamide group providing a key hydrogen bonding motif. The presence of these two electron-withdrawing groups increases the acidity of the indole N-H proton, influencing the choice of reaction conditions for its N-alkylation.[2] This document provides a detailed protocol and reaction condition summary for the successful N-alkylation of this substrate.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a two-step sequence: deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indolide anion, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent (e.g., an alkyl halide).

Caption: General scheme for the N-alkylation of this compound.

Data Presentation: Summary of Reaction Conditions

The selection of base and solvent is crucial for achieving high yields in the N-alkylation of indoles. Due to the increased acidity of the N-H proton in this compound, both strong and moderately strong bases can be effective. The following table summarizes common conditions adaptable for this substrate.

EntryBase (equiv.)SolventAlkylating Agent (equiv.)Temp. (°C)Time (h)Typical Yield (%)Notes
1NaH (1.1 - 1.2)DMF, THFAlkyl Halide (1.0 - 1.2)0 to RT2 - 2475 - 95The most common and robust method; requires anhydrous conditions.[3][4]
2K₂CO₃ (2.0 - 3.0)DMF, AcetonitrileAlkyl Halide (1.1 - 1.5)60 - 8012 - 2460 - 85Milder conditions, suitable for sensitive substrates. Longer reaction times may be needed.[5]
3Cs₂CO₃ (1.5 - 2.0)DMF, AcetonitrileAlkyl Halide (1.1 - 1.2)RT to 606 - 1870 - 90More reactive than K₂CO₃, often allowing for lower temperatures and shorter times.
4KOH (2.5)DioxaneN-Tosylhydrazone (1.0)1001260 - 80Alternative copper-catalyzed method for specific alkyl group introduction.[6]

Experimental Protocol: N-Alkylation using NaH/DMF

This protocol describes a general and highly effective method for the N-alkylation of this compound using sodium hydride as the base in dimethylformamide.

Materials and Reagents

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Step-by-Step Procedure

  • Preparation:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

    • Add anhydrous DMF via syringe to dissolve the starting material (typical concentration: 0.1-0.5 M).

  • Deprotonation:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the flask. Caution: Hydrogen gas evolution (effervescence) will occur.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The reaction is complete when gas evolution ceases and the solution may become a slurry of the sodium salt.[3]

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise to the reaction mixture via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed. For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.[3]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Visualizations

G start Start setup 1. Setup - Add indole to dry flask - Place under inert atmosphere - Add anhydrous DMF start->setup deprotonation 2. Deprotonation - Cool to 0 °C - Add NaH portion-wise - Stir for 30-60 min setup->deprotonation Flask is sealed & inert alkylation 3. Alkylation - Add alkyl halide at 0 °C - Warm to RT - Stir and monitor by TLC deprotonation->alkylation Indolide anion formed workup 4. Work-up - Quench with NH4Cl (aq) - Extract with EtOAc - Wash with water and brine alkylation->workup Reaction complete purification 5. Purification - Dry with MgSO4 - Concentrate in vacuo - Column Chromatography workup->purification Crude product isolated product Pure Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Using 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of kinase inhibitors utilizing the 4-Bromo-1H-indole-7-carboxamide scaffold. Indole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent and selective inhibitory activity against a range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. The this compound core offers a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors.

Rationale for this compound as a Kinase Inhibitor Scaffold

The indole scaffold is a privileged structure in drug discovery, known to interact with the ATP-binding site of various kinases. The 7-carboxamide moiety can form crucial hydrogen bond interactions with the hinge region of the kinase, a key feature for potent inhibition. The bromine atom at the 4-position serves as a valuable synthetic handle for introducing a wide range of substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Potential Kinase Targets

Based on the activity of structurally related indole-carboxamide compounds, derivatives of this compound are promising candidates for targeting several kinase families, including:

  • Spleen Tyrosine Kinase (Syk): A key mediator of signaling in various hematopoietic cells, implicated in inflammatory diseases and B-cell malignancies.[3][4][5]

  • Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling, with inhibitors being effective in treating autoimmune disorders and myeloproliferative neoplasms.[6][7][8][9]

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A central kinase in the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Data Presentation: Inhibitory Activity of Related Indole-Carboxamide Derivatives

While specific data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of closely related indole-carboxamide compounds against relevant kinases, providing a benchmark for the potential of this scaffold.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 8 Indole-pyrazine-carboxamideSyk5[3]
Compound 11 Indole-pyrazine-carboxamideSyk0.5[4]
Compound 12 3,5-disubstituted-indole-7-carboxamideIKKβ<10[10]
Compound 24 3,5-disubstituted-indole-7-carboxamideIKKβ13[11]
(R)-28 3,5-disubstituted-indole-7-carboxamideIKKβ11[11]

Experimental Protocols

General Synthetic Scheme for 4-Aryl-1H-indole-7-carboxamide Derivatives

A proposed synthetic route to generate a library of kinase inhibitors from this compound is outlined below. This involves a Suzuki coupling reaction to introduce diversity at the 4-position.

G start This compound product 4-Aryl-1H-indole-7-carboxamide (Target Compound) start->product Suzuki Coupling reagents1 Arylboronic acid (R-B(OH)2) Pd(PPh3)4, Na2CO3 DME/H2O, 80°C

Caption: Synthetic workflow for 4-Aryl-1H-indole-7-carboxamide derivatives.

Protocol:

  • To a solution of this compound (1 equivalent) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water, add the desired arylboronic acid (1.2 equivalents) and sodium carbonate (2.5 equivalents).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture at 80°C under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Aryl-1H-indole-7-carboxamide derivative.

In Vitro Kinase Inhibition Assay Protocol (General)

A common method to assess the inhibitory activity of the synthesized compounds is a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP C Incubation A->C B Test Compound (Inhibitor) B->C D Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP) D->E F Luciferase Reaction (ATP -> Light) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds (derivatives of this compound) in kinase assay buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted test compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Signaling Pathways

Based on published data for related indole-carboxamide inhibitors, the following SAR can be inferred and should be explored for derivatives of this compound.

G cluster_0 Key Structural Features Scaffold This compound R_group Substituent at C4 (R) Scaffold->R_group Modification Activity Kinase Inhibitory Activity R_group->Activity Influences Indole_NH Indole N-H (H-bond donor/acceptor) Carboxamide 7-Carboxamide (Hinge binding) C4_Substituent C4-Substituent (Selectivity, Potency)

Caption: Logical relationships in the SAR of indole-7-carboxamide inhibitors.

  • 7-Carboxamide: This group is critical for hinge binding in the ATP pocket of the kinase. Modifications to this group are likely to be detrimental to activity.

  • Indole N-H: The indole nitrogen can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity.

  • 4-Position Substituent: The nature of the aryl or heteroaryl group introduced at the 4-position via Suzuki coupling will significantly impact both the potency and selectivity of the inhibitor. Exploration of a diverse range of substituents is crucial for identifying potent and selective compounds. For example, in related Syk inhibitors, a pyrazinecarboxamide at a similar position led to high potency.

Potential Signaling Pathway Modulation

Inhibitors developed from this scaffold are expected to modulate key cellular signaling pathways. For instance, a potent and selective Syk inhibitor would block the B-cell receptor (BCR) signaling pathway.

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk phosphorylates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream activates Inhibitor Indole-7-carboxamide Inhibitor Inhibitor->Syk inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified B-cell receptor signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the indole-carboxamide core suggest a high potential for potent and selective kinase inhibition. The protocols and insights provided in this document offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new therapeutic agents based on this versatile chemical scaffold.

References

Application Notes: 4-Bromo-1H-indole-7-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, can be efficiently optimized into potent and selective drug candidates. This document provides detailed application notes and protocols for the use of 4-Bromo-1H-indole-7-carboxamide , a novel fragment, in the discovery of inhibitors targeting bromodomains, a class of epigenetic reader proteins implicated in various diseases, including cancer and inflammation.[1]

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific substitutions on this compound make it an attractive candidate for fragment screening due to its potential for forming key interactions with protein targets. This document will focus on a hypothetical application of this fragment in targeting the bromodomain of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its close structural analogs are presented below. These properties are crucial for its behavior as a fragment in drug discovery, influencing its solubility, binding characteristics, and potential for chemical elaboration.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O--INVALID-LINK--
Molecular Weight 240.07 g/mol --INVALID-LINK--
CAS Number 1211596-82-5--INVALID-LINK--
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A
LogP (predicted) 1.5 - 2.5N/A

Application in Fragment-Based Screening for BRD4 Inhibitors

This compound is proposed as a fragment for screening against the first bromodomain of BRD4 (BRD4-BD1). Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3] The inhibition of BRD4 has shown therapeutic potential in various cancers and inflammatory diseases.

Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Lead Optimization s1 Fragment Library Screening (including this compound) s2 Biophysical Screening (e.g., SPR, Thermal Shift) s1->s2 v1 Isothermal Titration Calorimetry (ITC) s2->v1 v2 NMR Spectroscopy s2->v2 st1 X-ray Crystallography of Protein-Fragment Complex v1->st1 v2->st1 o1 Structure-Guided Fragment Elaboration (Growing, Linking, Merging) st1->o1 o2 Synthesis of Analogs o1->o2 o3 In vitro & In vivo Testing o2->o3

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed protocols for key experiments in the screening and validation of this compound are provided below.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time without the need for labels.[4]

Objective: To identify initial hits from a fragment library, including this compound, that bind to BRD4-BD1.

Materials:

  • Recombinant human BRD4-BD1 protein (with a suitable tag for immobilization, e.g., His-tag)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS, Ni-NTA)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Fragment library dissolved in DMSO

  • This compound stock solution (e.g., 10 mM in DMSO)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of a CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the BRD4-BD1 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 100 µM) with a final DMSO concentration of 1-2%. Ensure the DMSO concentration is precisely matched between the running buffer and the fragment solutions.

    • Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of a mild buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-immobilized flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to identify fragments that show a specific binding response. Hits are typically identified based on a response threshold or by comparing the response to a positive control.

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]

Objective: To confirm the binding of this compound to BRD4-BD1 and determine its thermodynamic binding profile.

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Purified BRD4-BD1 protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the BRD4-BD1 protein against the ITC running buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and fragment solutions if DMSO is required for solubility.

  • ITC Experiment:

    • Load the BRD4-BD1 protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

    • Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is invaluable for structure-based drug design.[7][8]

Objective: To determine the three-dimensional structure of the BRD4-BD1 in complex with this compound.

Materials:

  • Highly purified and concentrated BRD4-BD1 protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

  • Crystallization:

    • Set up crystallization trials for the BRD4-BD1 protein using techniques such as hanging-drop or sitting-drop vapor diffusion. Screen a wide range of crystallization conditions.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-BRD4-BD1 crystals to a solution containing this compound (e.g., 1-10 mM) and incubate for a period ranging from minutes to hours.

    • Co-crystallization: Mix the BRD4-BD1 protein with a molar excess of this compound before setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known BRD4-BD1 structure.

    • Refine the model and build the this compound molecule into the electron density map.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with BRD4-BD1, as would be obtained from the experimental protocols described above.

ParameterValueMethod
Binding Affinity (Kd) 150 µMSurface Plasmon Resonance
Binding Affinity (Kd) 125 µMIsothermal Titration Calorimetry
Stoichiometry (n) 1.1Isothermal Titration Calorimetry
Enthalpy (ΔH) -8.5 kcal/molIsothermal Titration Calorimetry
Crystallographic Resolution 1.8 ÅX-ray Crystallography

Signaling Pathway

BRD4 is a key regulator of gene transcription. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and transcriptional elongation of target genes, including oncogenes like MYC. Inhibition of BRD4 with a fragment like this compound can disrupt this process.

BRD4_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation (e.g., MYC gene) RNAPII->Transcription Fragment This compound Fragment->BRD4 inhibits

Caption: The role of BRD4 in transcriptional activation and its inhibition.

Conclusion

This compound represents a promising starting point for the development of novel bromodomain inhibitors through a fragment-based approach. The detailed protocols and conceptual framework provided in these application notes are intended to guide researchers in the screening, validation, and structural characterization of this and similar fragments. The insights gained from these studies will be instrumental in the structure-guided design of potent and selective lead compounds for therapeutic development.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of novel bioactive molecules utilizing 4-Bromo-1H-indole-7-carboxamide as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position via palladium-catalyzed cross-coupling reactions offers a robust strategy for generating diverse chemical libraries for drug discovery.[1] The protocols detailed herein focus on the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively. These methods are instrumental in developing potential therapeutic agents, including but not limited to, inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP).[2]

Introduction: The Versatility of the this compound Scaffold

The indole nucleus is a core component of numerous biologically active compounds and pharmaceuticals.[1] The specific scaffold, this compound, offers three key points for synthetic diversification and biological interaction:

  • The Indole NH Group: Can be a hydrogen bond donor or a site for N-alkylation or N-arylation.

  • The Bromine at C4: Serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[3][4]

  • The Carboxamide at C7: Acts as a crucial hydrogen bond donor/acceptor and can be critical for target engagement. The 7-azaindole-1-carboxamide scaffold, for example, has been identified in potent PARP-1 inhibitors.[2]

This combination makes this compound an attractive starting point for creating libraries of novel compounds aimed at various biological targets. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are highly effective methods for derivatizing this core.[5][6]

Synthetic Strategies & Applications

The primary strategies for derivatizing the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are well-established for their broad substrate scope and functional group tolerance.[1][7]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[8][9] This reaction is ideal for synthesizing biaryl and heteroaryl indole derivatives, which are common motifs in pharmacologically active molecules.[1]

  • Application: Synthesis of compounds for oncology (e.g., kinase inhibitors), neurology, and anti-infective research.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[6][10] This reaction is essential for synthesizing aryl amines, which are prevalent in drug candidates.

  • Application: Development of PARP inhibitors, receptor antagonists, and other targeted therapies where an amino-pharmacophore is key to biological activity.[2]

Quantitative Data Summary

The following tables present representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions based on analogous 4-bromo-heterocyclic systems. These tables are intended to provide researchers with expected yield ranges and highlight the influence of different reaction components.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids (Data is illustrative, based on similar substrates reported in the literature[5][11][12])

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME80888-97
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001675-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80470-80
5N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80280-90

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound with Various Amines (Data is illustrative, based on similar substrates reported in the literature[13][14][15])

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene902475-85
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101282-92
4PiperidinePd(OAc)₂ (5)X-Phos (10)Cs₂CO₃Toluene1001060-70
5IndazolePd₂(dba)₃ (2)DavePhos (4)K₂CO₃Dioxane1102070-80

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents are flammable and/or toxic and should be handled with care.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[8][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture)

  • Schlenk tube or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound, the corresponding arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indole-7-carboxamide.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N coupling of this compound with an amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Under the inert atmosphere, add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base like NaOtBu was used.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1H-indole-7-carboxamide derivative.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the synthetic workflows and catalytic cycles relevant to the derivatization of this compound.

G cluster_workflow General Synthetic Workflow start 4-Bromo-1H-indole- 7-carboxamide suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation product_cc 4-Aryl-1H-indole- 7-carboxamide suzuki->product_cc product_cn 4-Amino-1H-indole- 7-carboxamide buchwald->product_cn bioassay Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) product_cc->bioassay product_cn->bioassay

Caption: General workflow for synthesizing bioactive molecules.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2_complex Ar-Pd(II)L₂(Br) add->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl boronate [Ar'-B(OR)₃]⁻ boronate->trans reductive Reductive Elimination pd2_biaryl->reductive reductive->pd0 product Ar-Ar' reductive->product indole Ar-Br (Indole) indole->add boronic Ar'-B(OH)₂ + Base boronic->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2_complex Ar-Pd(II)L₂(Br) add->pd2_complex amido Amide Complex Formation pd2_complex->amido pd2_amido [Ar-Pd(II)L₂(NR₂)] amido->pd2_amido reductive Reductive Elimination pd2_amido->reductive reductive->pd0 product Ar-NR₂ reductive->product indole Ar-Br (Indole) indole->add amine HNR₂ + Base amine->amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

G Potential Target Pathway: PARP-1 Inhibition dna_damage DNA Single-Strand Break (Damage) parp1 PARP-1 Activation dna_damage->parp1 par Poly(ADP-ribose) [PAR] Synthesis parp1->par no_repair Inhibition of Repair parp1->no_repair recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) par->recruitment repair DNA Repair recruitment->repair inhibitor Synthesized Indole- 7-carboxamide Derivative (PARP Inhibitor) inhibitor->parp1 Inhibition apoptosis Cell Death (Apoptosis) no_repair->apoptosis

Caption: PARP-1 inhibition as a therapeutic strategy.

References

Application Notes and Protocols for the Quantification of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indole-7-carboxamide is a heterocyclic compound belonging to the indole family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the quantitative analysis of this compound using two robust and widely utilized analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for similar indole derivatives and offer a starting point for method development and validation in a research or quality control setting.[1][2][3][4][5]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and accessible method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.

  • Liquid Chromatography-Tendem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for complex biological matrices and trace-level quantification.[6]

General Experimental Workflow

The general workflow for the quantification of this compound involves several key stages from sample receipt to final data analysis.

Experimental Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting SampleReceipt Sample Receipt (e.g., API, Biological Matrix) SamplePrep Sample Preparation (Extraction, Dilution) SampleReceipt->SamplePrep HPLC_LCMS HPLC-UV or LC-MS/MS Analysis SamplePrep->HPLC_LCMS Inject StandardPrep Standard & QC Preparation StandardPrep->HPLC_LCMS Inject DataAcquisition Data Acquisition HPLC_LCMS->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound in samples with relatively few interfering components.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Solid Samples: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute as necessary to fall within the calibration range.

    • Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

3. HPLC-UV Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm (or wavelength of maximum absorbance)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression of the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics (for Method Validation)

The following table summarizes typical performance characteristics that should be evaluated during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined experimentally (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (typically ~1 µg/mL)
Accuracy 90-110% recovery
Precision (%RSD) < 5%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids.[6]

Experimental Protocol

1. Materials and Reagents:

  • Same as HPLC-UV method.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standards: Prepare calibration standards as in the HPLC-UV method, but spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: Prepare samples as described for biological matrices in the HPLC-UV method, adding the internal standard during the initial extraction step.

3. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program A rapid gradient suitable for UPLC (e.g., 5-95% B in 3 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of the analyte and IS. For this compound (MW: 239.07), a potential transition could be m/z 240.0 -> [fragment ion].
Collision Energy (CE) To be optimized for each transition.
Source Parameters To be optimized (e.g., capillary voltage, source temperature).

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Perform a linear regression of the calibration curve.

  • Determine the concentration of the analyte in the samples using this calibration curve.

Expected Performance Characteristics (for Method Validation)
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) To be determined experimentally (typically < 0.05 ng/mL)
Limit of Quantification (LOQ) To be determined experimentally (typically ~0.1 ng/mL)
Accuracy 85-115% recovery
Precision (%RSD) < 15%

Hypothetical Signaling Pathway Inhibition

Indole derivatives are often investigated as inhibitors of specific enzymes or signaling pathways in drug discovery. The following diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase signaling pathway.

Signaling Pathway cluster_pathway Hypothetical Kinase Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellResponse Analyte This compound Analyte->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the analyte.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols: 4-Bromo-1H-indole-7-carboxamide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the direct application of 4-Bromo-1H-indole-7-carboxamide in material science did not yield specific research articles, patents, or detailed experimental protocols. The available information primarily pertains to its sale as a chemical intermediate and the use of related indole derivatives in pharmaceutical research.

Therefore, the following application notes are based on the known roles of the indole scaffold, bromo-substituents, and carboxamide groups in the broader context of material science. These notes are intended to be predictive and to inspire potential avenues of research for this compound, rather than a summary of established applications. Due to the lack of specific experimental data, it is not possible to provide detailed protocols, quantitative data tables, or specific pathway diagrams as requested.

Potential Applications in Organic Electronics

The indole core is an electron-rich heterocyclic system, a characteristic that is highly desirable for applications in organic electronics.[1] The planar structure of the indole ring can facilitate π-π stacking, which is crucial for efficient charge transport in organic semiconductor materials.[1]

1.1. Organic Field-Effect Transistors (OFETs)

Indole derivatives have been investigated as semiconductors in OFETs.[1] The introduction of a bromine atom and a carboxamide group at the 4 and 7 positions of the indole ring, as in this compound, could modulate the electronic properties of the material. The bromine atom is an electron-withdrawing group, which can influence the HOMO and LUMO energy levels of the molecule, a critical factor in determining its charge injection and transport properties.[2] The carboxamide group can introduce hydrogen bonding capabilities, potentially influencing the molecular packing and thin-film morphology, which are key to OFET performance.

1.2. Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Indole-based compounds can also be utilized as charge transport or emissive materials in OLEDs and as hole transport layers in OPVs.[1] The specific substitution pattern of this compound could be explored for its potential to create materials with tailored photophysical and electronic properties for these applications.

Development of Functional Polymers

The "4-Bromo" and "7-carboxamide" functionalities on the indole ring provide reactive sites for polymerization.

2.1. Electropolymerization

Bromoindoles can be challenging to electropolymerize due to the electron-withdrawing nature of the bromine substituent.[3] However, should polymerization be achieved, the resulting poly(this compound) could exhibit interesting properties. For instance, polyindole-carboxylic acids have been studied for corrosion protection.[4] The carboxamide group in the polymer could offer different solubility and intermolecular interaction profiles compared to a carboxylic acid group.

2.2. Cross-Coupling Reactions

The bromo-substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the synthesis of more complex indole-containing monomers that can then be polymerized to form conjugated polymers for electronic applications.

Potential as a Building Block in Supramolecular Materials

The carboxamide group is a well-known functional group for directing self-assembly through hydrogen bonding. This opens up the possibility of using this compound as a building block for the creation of supramolecular gels, liquid crystals, or other ordered materials. The indole ring itself can participate in π-stacking interactions, further contributing to the self-assembly process.

Experimental Protocols: A General Outlook

While specific protocols for this compound are not available, researchers interested in exploring its potential in material science could adapt established procedures for similar indole derivatives.

General Workflow for Polymer Synthesis via Cross-Coupling:

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization A This compound C Pd-catalyzed Cross-Coupling Reaction A->C B Coupling Partner (e.g., boronic acid, stannane) B->C D Functionalized Indole Monomer C->D E Polymerization Reaction (e.g., oxidative polymerization) D->E F Conjugated Polymer E->F G Spectroscopic Analysis (NMR, IR, UV-Vis) F->G H Thermal Analysis (TGA, DSC) F->H I Electrochemical Analysis (Cyclic Voltammetry) F->I

Caption: General workflow for synthesizing a conjugated polymer.

General Protocol for Thin-Film Device Fabrication:

G A Synthesized Material (e.g., Polymer or Small Molecule) B Dissolution in Organic Solvent A->B D Thin-Film Deposition (e.g., Spin-coating, Evaporation) B->D C Substrate Preparation (e.g., cleaning of glass/silicon) C->D E Annealing D->E F Electrode Deposition E->F G Device Characterization (e.g., I-V measurements) F->G

Caption: General workflow for fabricating a thin-film electronic device.

Quantitative Data: Hypothetical Data Tables

The following tables are hypothetical and are provided to illustrate the type of data that would be important to collect when investigating the material properties of this compound and its derivatives.

Table 1: Hypothetical Optoelectronic Properties

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Absorption Max (nm)Emission Max (nm)
This compound-5.8-2.13.7320450
Polymer-BI-5.6-2.53.1410520

Table 2: Hypothetical OFET Device Performance

SemiconductorHole Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
Polymer-BI1 x 10⁻⁴10⁵-15

Conclusion

While direct applications of this compound in material science are not yet documented in the scientific literature, its chemical structure suggests significant potential. The combination of an electron-rich indole core, a versatile bromo-substituent for further functionalization, and a hydrogen-bonding carboxamide group makes it an intriguing candidate for the development of novel organic semiconductors, functional polymers, and supramolecular materials. The information and generalized protocols provided here are intended to serve as a starting point for researchers interested in exploring the material science applications of this and related indole derivatives. Further experimental investigation is required to validate these potential applications and to fully characterize the material properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-1H-indole-7-carboxamide for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Low Yield in the Final Amidation Step

I am experiencing a low yield during the conversion of the carboxylic acid to the primary amide at the C7 position of the 4-bromo-1H-indole. What are the potential causes and how can I improve the yield?

Low yields in the amidation step can arise from several factors, including incomplete activation of the carboxylic acid, poor nucleophilic attack by the ammonia source, or degradation of the starting material.

Possible Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical for activating the carboxylic acid. If you are using a standard carbodiimide like DCC or EDC, consider the addition of an activating agent such as HOBt or HOAt to form a more reactive intermediate and suppress side reactions.

  • Ammonia Source: The choice of ammonia source and its concentration are important. Using a solution of ammonia in an organic solvent like methanol or dioxane can be more effective than aqueous ammonia. Anhydrous conditions are often preferred.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While some reactions require heating to proceed, excessive heat can lead to decomposition of the indole ring or side reactions. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.

  • Alternative Methods: Consider alternative methods for amide formation, such as converting the carboxylic acid to an acid chloride followed by reaction with ammonia. This is a more reactive approach but requires careful handling of the acid chloride intermediate.

Question 2: Formation of Impurities During Bromination

During the bromination of the indole-7-carboxamide, I am observing the formation of multiple products on my TLC plate, indicating poor regioselectivity. How can I achieve selective bromination at the C4 position?

Regioselectivity in the bromination of indoles can be challenging due to the electron-rich nature of the indole ring. The desired 4-bromo isomer can be difficult to obtain without the formation of other brominated species.

Possible Causes and Solutions:

  • Brominating Agent: The choice of brominating agent significantly impacts selectivity. N-Bromosuccinimide (NBS) is a common and often milder alternative to liquid bromine, which can lead to over-bromination and side reactions.

  • Solvent: The reaction solvent can influence the selectivity of the bromination. Less polar solvents are often preferred.

  • Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reactivity of the brominating agent and improve selectivity.

  • Protecting Groups: If direct bromination is not selective, consider a strategy involving a protecting group on the indole nitrogen. This can alter the electron density of the ring and direct the bromination to the desired position. The protecting group can be removed in a subsequent step.

Question 3: Difficulty in Purification of the Final Product

I am struggling to purify the final this compound. Column chromatography is not providing a clean separation. What purification strategies can I employ?

Purification challenges can arise from the presence of closely related impurities or the physical properties of the product itself.

Possible Causes and Solutions:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Trituration: Trituration with a suitable solvent can be used to wash away soluble impurities, leaving the desired product as a solid.

  • Optimize Chromatography Conditions: If column chromatography is necessary, experiment with different solvent gradients and stationary phases. A shallow gradient can improve the separation of closely eluting compounds.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert the product into a derivative that is easier to purify. The original compound can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common synthetic approach involves starting with an indole-7-carboxylic acid derivative. The indole ring is then brominated, followed by the conversion of the carboxylic acid to the primary carboxamide. The order of these steps can be varied, and the specific reagents and conditions will depend on the overall synthetic strategy.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Bromine and many brominating agents are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving carbodiimides should also be handled with care as they are potential allergens. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q3: How can I monitor the progress of my reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most of the reactions in this synthesis. Staining with a UV lamp or a potassium permanganate solution can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventTemperature (°C)General Yield Range (%)Notes
DCCHOBtDCM, DMF0 to RT60-85Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDCHOBtDCM, DMF0 to RT65-90Water-soluble carbodiimide; byproduct is easier to remove.
HATUDIPEADMF0 to RT75-95Highly efficient but more expensive.
BOPDIPEADCMRT75-94[1]Effective coupling reagent.[1]

Table 2: Conditions for Indole Bromination

Brominating AgentSolventTemperature (°C)Typical Outcome
Br₂Acetic AcidRTCan lead to multiple bromination products.
NBSDMF, CCl₄0 to RTGenerally provides better selectivity for mono-bromination.

Experimental Protocols

Protocol 1: General Procedure for Amidation of Indole-7-carboxylic Acid

  • To a solution of the indole-7-carboxylic acid (1.0 eq) in an appropriate solvent such as DCM or DMF (40 mL), add the coupling reagent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Bromination of an Indole Derivative

  • Dissolve the indole derivative (1.0 eq) in a suitable solvent (e.g., DMF or CCl₄) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

SynthesisWorkflow Indole_7_COOH Indole-7-carboxylic Acid Bromination Bromination (e.g., NBS) Indole_7_COOH->Bromination Bromo_Indole_COOH 4-Bromo-1H-indole-7-carboxylic Acid Bromination->Bromo_Indole_COOH Amidation Amidation (e.g., EDC, NH3) Bromo_Indole_COOH->Amidation Final_Product This compound Amidation->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_start Low Amidation Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Acid Activation Start->Cause1 Cause2 Poor Nucleophile Start->Cause2 Cause3 Degradation Start->Cause3 Solution1 Add HOBt/HOAt Change Coupling Reagent Cause1->Solution1 Solution2 Use Anhydrous NH3 Increase Concentration Cause2->Solution2 Solution3 Lower Reaction Temp. Check pH Cause3->Solution3

Caption: Troubleshooting low yield in the amidation step.

References

Technical Support Center: Purification of Crude 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Bromo-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 4-bromo-1H-indole-7-carboxylic acid or the aminating agent.

  • Over-brominated species: Di- or poly-brominated indole derivatives can form if excess brominating agent is used during the synthesis of precursors.

  • Isomeric impurities: Formation of other bromo-indole isomers is possible depending on the synthetic route.

  • Oxidation products: Indole rings can be susceptible to oxidation, leading to colored impurities.

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying crude this compound are column chromatography and recrystallization.

  • Silica Gel Column Chromatography is effective for separating the target compound from less polar and more polar impurities.

  • Recrystallization is a cost-effective method for removing minor impurities, especially if the crude product has relatively high purity.

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities are often due to oxidation byproducts or high molecular weight impurities. You can try the following:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be aware that this may also reduce your yield.

  • Column Chromatography: A silica gel column can effectively separate colored impurities from the desired product.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Test a range of solvent systems with varying polarities. For 4-bromo-indole derivatives, gradients of hexane/ethyl acetate or dichloromethane/methanol are good starting points. Aim for an Rf value of 0.2-0.4 for the target compound.
Product Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
Product Does Not Elute from the Column The solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or Tailing of the Compound Band The compound is sparingly soluble in the eluent, or the column is overloaded.Choose a solvent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column.
Cracked or Channeled Column Bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used), or the compound is very soluble at low temperatures.Boil off some of the solvent to concentrate the solution. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. If necessary, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).
Oily Product Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.Try a lower-boiling point solvent. Purify the crude material by column chromatography first to remove impurities.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are Colored Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtering. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation:

  • Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
  • Eluent Selection: Start by performing Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Vary the ratio (e.g., 4:1, 2:1, 1:1) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

3. Loading and Elution:

  • Carefully load the prepared sample onto the top of the column.
  • Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent should dissolve the crude product when hot but not when cold.
  • Test small amounts of the crude material in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water) to find a suitable one.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the compound just dissolves.
  • If colored, and you wish to use activated carbon, cool the solution slightly before adding the carbon to avoid bumping. Re-heat to boiling for a few minutes.
  • Perform a hot filtration to remove any insoluble impurities (and activated carbon if used).
  • Allow the filtrate to cool slowly to room temperature.
  • Further cool the flask in an ice bath to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals in a vacuum oven.

Visualizations

PurificationWorkflow cluster_purification Purification Method cluster_column Column Chromatography Details cluster_recrystallization Recrystallization Details Crude Crude 4-Bromo-1H-indole- 7-carboxamide TLC TLC Analysis for Impurity Profile Crude->TLC Analyze ColumnChrom Column Chromatography TLC->ColumnChrom High Impurity Load or Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Low Impurity Load Load Load Crude onto Silica Gel Column ColumnChrom->Load Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) Recrystallization->Dissolve Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect & Analyze Fractions Elute->Collect PureProduct Pure 4-Bromo-1H-indole- 7-carboxamide Collect->PureProduct Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Filter and Dry Crystals Cool->Filter Filter->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_issues Identified Issues cluster_solutions Potential Solutions Start Purification Attempt CheckPurity Check Purity (TLC, NMR, etc.) Start->CheckPurity LowYield Low Yield CheckPurity->LowYield Purity OK, but... ColoredProduct Colored Product CheckPurity->ColoredProduct Impure MultipleSpots Multiple Spots on TLC CheckPurity->MultipleSpots Impure OptimizeRecrystallization Optimize Recrystallization: - Minimize solvent volume - Ensure complete cooling LowYield->OptimizeRecrystallization CarbonTreatment Recrystallize with Activated Carbon ColoredProduct->CarbonTreatment ColumnChrom Perform/Optimize Column Chromatography MultipleSpots->ColumnChrom Successful Successful Purification OptimizeRecrystallization->Successful CarbonTreatment->Successful ColumnChrom->Successful

Caption: A logical flowchart for troubleshooting common purification issues.

Technical Support Center: Synthesis of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of 4-Bromo-1H-indole-7-carboxamide.

Plausible Synthetic Pathway

A common synthetic route to this compound involves a multi-step process. A plausible pathway is outlined below, starting from 2-methyl-3-bromoaniline. This pathway is a composite of established organic chemistry reactions and provides a framework for discussing potential side reactions.

Synthesis_Pathway A 2-Methyl-3-bromoaniline B N-(2-methyl-3-bromophenyl)formamide A->B Formylation C 4-Bromo-1H-indole B->C Madelung Indole Synthesis D 4-Bromo-1H-indole-7-carboxylic acid C->D Carboxylation E This compound D->E Amidation

Caption: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, categorized by reaction step.

Step 1 & 2: Indole Ring Formation (e.g., Madelung Synthesis)

The formation of the indole ring is a critical step that can be prone to side reactions, impacting yield and purity.

Q1: I am observing a low yield of the desired 4-Bromo-1H-indole after the Madelung cyclization of N-(2-methyl-3-bromophenyl)formamide. What are the potential causes and solutions?

A1: Low yields in the Madelung synthesis can stem from several factors. The high temperatures typically required can lead to decomposition of the starting material or product. Additionally, incomplete cyclization is a common issue.

Troubleshooting:

  • Incomplete Cyclization: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

  • Decomposition: The high temperatures of the Madelung synthesis can cause degradation. If significant charring or the formation of numerous baseline spots on TLC is observed, reducing the reaction temperature and extending the reaction time may be beneficial. The use of a milder base or a different solvent system could also be explored.

  • Side Reactions of the Bromo-substituent: Although less common under these conditions, there is a possibility of side reactions involving the bromine atom, such as debromination at very high temperatures in the presence of certain reagents.

ParameterRecommended ConditionPotential Issue
Temperature 250-350 °C (literature range for Madelung)Decomposition, charring
Base Sodium or Potassium alkoxidesIncomplete reaction if base is not strong enough
Atmosphere Inert (Nitrogen or Argon)Oxidation of starting material or product

Q2: Are there alternative methods to form the 4-Bromo-1H-indole ring that might have fewer side reactions?

A2: Yes, other indole syntheses can be considered. The Fischer indole synthesis is a classic alternative, starting from 2-bromo-6-methylphenylhydrazine and a suitable aldehyde or ketone. However, the Fischer synthesis can also have its own set of side reactions, such as the formation of regioisomers if an unsymmetrical ketone is used. Another approach could be a palladium-catalyzed cyclization of a suitably substituted aniline derivative.

Step 3: Carboxylation of 4-Bromo-1H-indole

Introducing the carboxylic acid group at the C7 position is a key step that requires careful control to avoid side reactions.

Q3: I am attempting to carboxylate 4-Bromo-1H-indole at the C7 position via lithiation followed by quenching with carbon dioxide, but I am getting a mixture of products or a low yield of the desired carboxylic acid. What could be the issue?

A3: Directed ortho-metalation (DoM) is a powerful technique, but it can be challenging with indole substrates due to the acidic N-H proton and the reactivity of other positions on the indole ring.

Troubleshooting Workflow for Carboxylation:

Troubleshooting_Carboxylation Start Low yield of 4-Bromo-1H-indole-7-carboxylic acid Q1 Was the N-H proton protected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 What lithiation conditions were used? A1_Yes->Q2 Action1 Protect the indole nitrogen (e.g., with a silyl or sulfonyl group) before lithiation. A1_No->Action1 A2_Strong Strong base (e.g., n-BuLi, LDA) Q2->A2_Strong A2_Weak Weaker base Q2->A2_Weak Q3 Was the reaction performed at a low temperature? A2_Strong->Q3 Action2 Use a stronger base or a combination of bases (e.g., Schlosser's base) to achieve C7 lithiation. A2_Weak->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the CO2 source dry? A3_Yes->Q4 Action3 Maintain a very low temperature (e.g., -78 °C) during lithiation and quenching to prevent side reactions. A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->A4_Yes Action4 Use dry CO2 gas or freshly crushed dry ice to avoid quenching the lithiated intermediate with water. A4_No->Action4

Caption: Troubleshooting workflow for the carboxylation of 4-Bromo-1H-indole.

Potential Side Reactions in Carboxylation:

  • N-H Deprotonation: The indole N-H is acidic and will be deprotonated by strong bases, consuming one equivalent of the base. It is often necessary to use more than two equivalents of the lithiating agent or to protect the nitrogen beforehand.

  • Lithiation at other positions: While C7 is the thermodynamically favored position for deprotonation of N-protected 4-bromoindole, lithiation at other positions can occur, leading to a mixture of carboxylated isomers.

  • Halogen-Metal Exchange: The bromine at the C4 position can undergo lithium-halogen exchange, leading to the formation of the 4-lithioindole derivative, which upon carboxylation would yield the 4-carboxylic acid.

  • Decarboxylation: Indole carboxylic acids can be susceptible to decarboxylation, especially under acidic or basic conditions at elevated temperatures.[1][2][3][4] While this is more of a concern in subsequent steps, it's a potential degradation pathway for the product.

Side ProductFormation ConditionMitigation Strategy
4-Bromo-1H-indole-2-carboxylic acid Kinetic deprotonation at C2Use of a bulky base, N-protection, and allowing the reaction to reach thermodynamic equilibrium.
1H-Indole-7-carboxylic acid Halogen-metal exchange followed by protonationUse of a base less prone to halogen-metal exchange, careful temperature control.
4-Bromo-1H-indole (unreacted)Incomplete lithiation or premature quenchingEnsure anhydrous conditions, use sufficient base, and add CO2 slowly.
Step 4: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

The final step of converting the carboxylic acid to the carboxamide can be accompanied by its own set of side reactions, often related to the coupling reagents used.

Q4: I am experiencing a low yield and the formation of byproducts during the amidation of 4-Bromo-1H-indole-7-carboxylic acid. What are the common side reactions and how can I avoid them?

A4: The choice of coupling reagent and reaction conditions is crucial for a clean and high-yielding amidation. Common side reactions include racemization (if chiral centers are present, not applicable here), formation of urea byproducts, and side reactions of the coupling agent itself.

Common Coupling Reagents and Their Potential Side Reactions:

Coupling ReagentCommon Side Products/IssuesMitigation Strategies
DCC/DIC (Carbodiimides)Dicyclohexylurea (DCU) or Diisopropylurea (DIU) (can be difficult to remove), N-acylurea formation.Use of additives like HOBt or HOAt to suppress N-acylurea formation. DIU is more soluble than DCU, facilitating purification.
EDC (Water-soluble carbodiimide)Water-soluble urea byproduct (easier to remove).Standard aqueous workup is usually effective for removing the urea byproduct.
HATU/HBTU (Uronium/Aminium salts)Guanidinium byproduct formation if the amine reacts with the coupling reagent.Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine.

Troubleshooting Amidation:

  • Incomplete Reaction: If the starting carboxylic acid remains, the activation step may be inefficient. Ensure all reagents are anhydrous, and consider increasing the amount of coupling reagent or extending the reaction time.

  • Byproduct Formation: If significant byproducts are observed, analyze them by LC-MS to identify their structures. This can provide clues about the side reactions occurring. For example, the presence of a guanidinium adduct points to an issue with the order of addition when using uronium-based coupling reagents.

  • Purification Challenges: The removal of byproducts from coupling reactions can be challenging. For urea byproducts from DCC, filtration is often effective. For other byproducts, column chromatography may be necessary.

Experimental Protocol: Amidation using HATU

  • Dissolve 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the ammonia source (e.g., a solution of ammonia in a suitable solvent or an ammonium salt with additional base) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by recrystallization or column chromatography.

By carefully considering the potential side reactions at each step and implementing the appropriate troubleshooting strategies, researchers can optimize the synthesis of this compound and achieve higher yields and purity.

References

Technical Support Center: Overcoming Poor Solubility of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Bromo-1H-indole-7-carboxamide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The poor solubility of many indole derivatives stems from their molecular structure. The indole ring system is largely hydrophobic, and in the case of this compound, the bromine atom further increases its lipophilicity. This hydrophobicity makes it challenging to dissolve in aqueous or highly polar organic solvents.

Q2: I am having trouble dissolving the compound for my reaction. What are the first steps I should take?

A2: Initially, creating a concentrated stock solution in a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of compounds.[1][2] This stock solution can then be carefully diluted into the reaction mixture. It is also beneficial to conduct small-scale solubility tests with a range of solvents to identify a suitable system for your specific reaction conditions.

Q3: Can adjusting the pH of the reaction mixture improve the solubility of my indole derivative?

A3: Yes, for compounds with ionizable groups, pH modification can be a very effective technique.[2] The nitrogen atom in the indole ring is weakly acidic, and its protonation state is influenced by pH.[1][2] For weakly basic compounds, decreasing the pH can lead to protonation and a significant increase in aqueous solubility.[2] Conversely, if the molecule has an acidic moiety, increasing the pH can enhance solubility.[2] It's important to determine the pKa of your specific compound to optimize the pH for dissolution.

Q4: Are there alternatives to using strong organic solvents like DMSO?

A4: Yes, several other techniques can be employed. The use of co-solvents, such as ethanol or polyethylene glycol (PEG 400), can increase the solvent's capacity to dissolve your compound.[1][2] Another approach is the use of complexation agents like cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when my DMSO stock is added to an aqueous or protic reaction mixture.

  • Possible Cause: The final concentration of the compound exceeds its thermodynamic solubility in the final solvent system, even with a small percentage of DMSO.

  • Solutions:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% if possible, as higher concentrations can be toxic to cells in biological assays.[1] This might require preparing a more dilute initial stock solution.

    • Incorporate a Co-solvent: The addition of a co-solvent like ethanol or PEG 400 to the aqueous buffer can increase the solvent's capacity to dissolve your compound.[2]

    • Use a Surfactant: Adding a non-ionic surfactant, such as Tween 80, to the formulation can help to keep the compound in solution.[2]

    • Temperature Control: In some cases, gentle heating of the solution can improve solubility.[1] However, be cautious of potential degradation of your compound or other reaction components at elevated temperatures.

Issue 2: My reaction is sluggish or incomplete, which I suspect is due to the poor solubility of the this compound starting material.

  • Possible Cause: The low concentration of the dissolved starting material is limiting the reaction rate.

  • Solutions:

    • Solvent Selection: Switch to a solvent with higher solubilizing power for your starting material. For some reactions involving indole derivatives, solvents like N,N-Dimethylformamide (DMF) have been used when solubility in other solvents like methanol is low.[3]

    • Increase Temperature: Running the reaction at a higher temperature can increase both the solubility of the starting material and the reaction rate. Monitor for any potential side reactions or degradation.

    • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the indole derivative across the phase boundary to react.

Quantitative Data

SolventClassGeneral Utility for Poorly Soluble IndolesNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent for creating stock solutions, but may be incompatible with some reagents and can be difficult to remove.[1][2]
N,N-Dimethylformamide (DMF) Polar AproticHighA good alternative to DMSO, often used when other solvents fail.[3] High boiling point can make removal challenging.
Tetrahydrofuran (THF) Polar AproticModerateCan dissolve many organic compounds, but may not be sufficient for highly insoluble indoles.
Dichloromethane (DCM) NonpolarLow to ModerateUseful for reactions where a nonpolar environment is required.
Methanol (MeOH) / Ethanol (EtOH) Polar ProticLow to ModerateSolubility is often limited, but they are useful as co-solvents.[1][3]
Water / Aqueous Buffers Polar ProticVery LowGenerally, indole derivatives have poor aqueous solubility.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Accurately weigh 1-2 mg of this compound into several small vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, THF, Methanol, Acetonitrile).

  • Vortex each vial for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent (e.g., in 100 µL portions) and vortex, recording the total volume needed for complete dissolution to estimate the solubility.

  • For promising solvents, you can also test the effect of gentle heating.

Protocol 2: Preparation of a Co-Solvent Stock Solution

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • To this solution, add a pre-determined ratio of other co-solvents like PEG 400 and an appropriate aqueous buffer while stirring. A common starting ratio for a co-solvent mixture could be 10% DMSO, 40% PEG 400, and 50% water.[1]

  • Visually inspect the final solution for any signs of precipitation before use.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolved Is it soluble in a suitable solvent? solubility_test->dissolved proceed Proceed with Reaction dissolved->proceed Yes strategy Select Solubilization Strategy dissolved->strategy No cosolvent Use Co-solvent System (e.g., DMSO/PEG400/Water) strategy->cosolvent ph_adjust Adjust pH (if ionizable groups are present) strategy->ph_adjust temp_increase Increase Temperature strategy->temp_increase check_precipitation Check for Precipitation upon dilution cosolvent->check_precipitation ph_adjust->proceed temp_increase->proceed check_precipitation->proceed No Precipitation optimize Optimize Co-solvent Ratios or add Surfactant check_precipitation->optimize Precipitation Occurs optimize->check_precipitation

Caption: A decision tree for troubleshooting solubility issues.

Reaction_Setup_Workflow start Start: Reaction with Poorly Soluble Indole prepare_stock Prepare Concentrated Stock Solution in High-Solubility Solvent (e.g., DMSO) start->prepare_stock add_stock Slowly Add Stock Solution to Reaction Mixture with Vigorous Stirring prepare_stock->add_stock add_reagents Add Other Reagents to Reaction Vessel with Bulk Solvent add_reagents->add_stock observe Observe for Precipitation add_stock->observe proceed Proceed with Reaction (Monitor for Completion) observe->proceed No troubleshoot Troubleshoot Solubility (e.g., add co-solvent, increase temp.) observe->troubleshoot Yes troubleshoot->add_stock

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst loading for cross-coupling reactions involving 4-Bromo-1H-indole-7-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for cross-coupling reactions with bromo-indoles?

A1: For substrates like this compound, a good starting point for palladium-catalyzed cross-coupling reactions is typically in the range of 1-5 mol%. However, for initial screening and optimization, it is advisable to test a broader range, potentially from 0.5 mol% to 10 mol%, to identify the optimal balance between reaction efficiency and cost.

Q2: Which palladium catalysts and ligands are recommended for the cross-coupling of this compound?

A2: A variety of palladium catalysts and ligands can be effective. Commonly used palladium sources include Pd(OAc)2 and Pd2(dba)3. The choice of ligand is crucial and often substrate-dependent. For bromo-indoles, phosphine-based ligands such as triphenylphosphine (PPh3), and more electron-rich and bulky phosphine ligands like XPhos or SPhos are often successful. Buchwald and Hartwig ligands have shown broad applicability in such reactions.

Q3: How does catalyst loading affect the reaction outcome?

A3: Catalyst loading directly impacts reaction kinetics, yield, and purity.

  • Higher Loading: Generally leads to faster reaction rates and potentially higher yields, but can also increase the likelihood of side reactions and makes purification more challenging due to higher residual metal content.

  • Lower Loading: More cost-effective and results in lower metal contamination in the final product. However, it may lead to slower or incomplete reactions if the catalyst deactivates over the course of the reaction.

Q4: What are the common side reactions to watch out for?

A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: The coupling of two molecules of the starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide).

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom.

  • Decomposition: Degradation of the starting material or product under the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst- Ensure the catalyst and ligand are not degraded. Use fresh reagents. - Consider a different palladium precursor or ligand.
2. Insufficient Catalyst Loading- Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).
3. Poor Solvent Choice- Ensure the solvent is dry and deoxygenated. Common solvents include toluene, dioxane, and DMF.
Reaction Stalls 1. Catalyst Deactivation- The catalyst may be degrading over time. Try a more robust ligand. - Add a second portion of the catalyst midway through the reaction.
2. Product Inhibition- The product formed may be inhibiting the catalyst. Try to run the reaction at a lower concentration.
Formation of Byproducts 1. Homocoupling- This is often favored at higher temperatures. Try lowering the reaction temperature. - Adjust the stoichiometry of the coupling partners.
2. Protodebromination- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
Inconsistent Results 1. Variability in Reagent Quality- Use high-purity reagents and solvents. - Ensure consistent moisture and oxygen exclusion.
2. Reaction Heterogeneity- Ensure adequate stirring to maintain a homogeneous reaction mixture.

Experimental Protocols & Data

General Procedure for Catalyst Loading Optimization

A recommended approach for optimizing catalyst loading is to perform a series of small-scale parallel reactions.

Table 1: Example Screening Conditions for Catalyst Loading Optimization

Parameter Condition A Condition B Condition C Condition D
This compound1.0 equiv1.0 equiv1.0 equiv1.0 equiv
Coupling Partner (e.g., boronic acid)1.2 equiv1.2 equiv1.2 equiv1.2 equiv
Palladium Catalyst (e.g., Pd(OAc)2)0.5 mol% 1.0 mol% 2.0 mol% 5.0 mol%
Ligand (e.g., SPhos)1.0 mol%2.0 mol%4.0 mol%10.0 mol%
Base (e.g., K2CO3)2.0 equiv2.0 equiv2.0 equiv2.0 equiv
Solvent (e.g., Toluene)0.1 M0.1 M0.1 M0.1 M
Temperature100 °C100 °C100 °C100 °C
Time12 h12 h12 h12 h

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization prep_reagents Prepare Stock Solutions (Substrate, Coupling Partner, Base) reaction_vials Dispense Reagents into Parallel Reaction Vials prep_reagents->reaction_vials prep_catalyst Prepare Catalyst/Ligand Stock Solution add_catalyst Add Varying Amounts of Catalyst Stock Solution prep_catalyst->add_catalyst reaction_vials->add_catalyst seal_react Seal Vials and Place in Reaction Block add_catalyst->seal_react run_reaction Run Reaction at Set Temperature and Time seal_react->run_reaction quench_sample Quench Reaction and Prepare Samples for Analysis run_reaction->quench_sample analyze Analyze by LC-MS/GC-MS to Determine Conversion/Yield quench_sample->analyze evaluate Evaluate Results and Identify Optimal Loading analyze->evaluate scale_up Scale-up Reaction with Optimized Conditions evaluate->scale_up

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Conversion? check_catalyst Is the catalyst active? Are you using an appropriate ligand? start->check_catalyst Yes end Successful Optimization start->end No increase_loading Increase catalyst loading. check_catalyst->increase_loading Yes change_catalyst Try a different catalyst/ligand system. check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? (Temperature, solvent, base) increase_loading->check_conditions change_catalyst->check_conditions optimize_temp Optimize temperature and reaction time. check_conditions->optimize_temp No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes side_reactions Are there significant side products? optimize_temp->side_reactions check_reagents->side_reactions homocoupling Homocoupling observed? Adjust stoichiometry or lower temperature. side_reactions->homocoupling Yes protodebromination Protodebromination observed? Ensure inert and dry conditions. side_reactions->protodebromination Yes side_reactions->end No homocoupling->end protodebromination->end

Caption: Troubleshooting decision tree for cross-coupling reactions.

troubleshooting failed reactions involving 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1H-indole-7-carboxamide. The guides are designed to address specific issues encountered during common synthetic transformations.

Troubleshooting Guides & FAQs

This section is organized by common reaction types involving this compound.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the most common causes and how can I address them?

A1: Low to no yield in Suzuki-Miyaura coupling is a frequent issue that can often be traced back to the catalyst, reaction conditions, or the inherent reactivity of the indole substrate.

  • Inactive Palladium Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[1] If it fails to form or deactivates (e.g., by precipitating as palladium black), the reaction will stall.[1][2]

    • Solution: Use a high-purity, fresh palladium source and ligand, or a robust pre-catalyst. Ensure solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1][2]

  • Interference from the Indole N-H: The indole N-H proton is acidic and can be deprotonated by the base in the reaction. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage (debromination).[2]

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl, to prevent deprotonation and the subsequent side reactions.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for success.

    • Solution: A systematic screening of conditions is often necessary.[2] If solubility is an issue, switching to a solvent like DMF or using a co-solvent might help.[3] For bases, options like K₃PO₄, K₂CO₃, and Cs₂CO₃ should be considered.[2]

Q2: I'm observing a significant amount of debrominated starting material (1H-indole-7-carboxamide) in my reaction mixture. What causes this and how can it be minimized?

A2: Debromination, or hydrodehalogenation, is a common side reaction with electron-rich aromatic halides like bromoindoles.

  • Cause 1: N-H Deprotonation: As mentioned above, deprotonation of the indole N-H increases the ring's electron density, facilitating the cleavage of the C-Br bond.[2]

    • Solution: The most effective solution is to protect the indole nitrogen.

  • Cause 2: Hydride Sources: Impurities in solvents or reagents can act as hydride sources, leading to the replacement of bromine with hydrogen.[2]

    • Solution: Use high-purity, anhydrous solvents and ensure all reagents are of high quality.[2]

Q3: My TLC plate shows multiple unidentified spots, suggesting various side products. What are they likely to be?

A3: Besides debromination, other side reactions can complicate your product mixture.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl compound. This is often promoted by the presence of oxygen or high catalyst loadings.[2]

    • Solution: Ensure thorough degassing of the reaction mixture and consider slightly reducing the catalyst loading.[2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often caused by excess water in the reaction.[2]

    • Solution: Use high-quality, fresh boronic acid. Using a boronic ester (like a pinacol ester) can also suppress this side reaction by controlling the release of the boronic acid.[2]

  • Amide Hydrolysis: If using aqueous basic conditions at high temperatures, the carboxamide group could potentially hydrolyze to a carboxylic acid.

    • Solution: Use anhydrous conditions or milder, non-aqueous bases like KF if hydrolysis is a concern.[4]

Q4: My Buchwald-Hartwig amination is failing. What adjustments should I consider?

A4: Buchwald-Hartwig aminations are notoriously sensitive to reaction parameters.

  • Ligand and Catalyst Choice: This is the most critical factor. The choice of phosphine ligand dramatically influences the reaction's success.

    • Solution: Screen a variety of ligands. Sterically hindered biaryl phosphine ligands (e.g., from the Buchwald or Hartwig groups) are often required for coupling aryl bromides.[5][6] Using a reliable pre-catalyst can also give more consistent results than generating the active species in situ from sources like Pd(OAc)₂.

  • Base Selection: The base is crucial for deprotonating the amine but can also cause side reactions. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.

    • Solution: Screen different bases. Be aware that some protecting groups can be sensitive to strong bases and high temperatures.[7]

  • Solvent: Toluene, dioxane, and THF are common solvents for this reaction.[7][8]

    • Solution: Ensure the solvent is anhydrous and degassed. If starting materials have poor solubility, a different solvent system may be required.

Data Presentation: Condition Screening

For complex reactions like cross-couplings, a systematic screening of parameters is often the key to success. The tables below provide starting points for optimization.

Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling Optimization

ParameterVariable 1Variable 2Variable 3Notes
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)Pre-catalysts like Pd(dppf)Cl₂ are often more robust.[2]
Ligand None (for Pd(PPh₃)₄)SPhos (4 mol%)XPhos (4 mol%)Required when using a ligandless source like Pd₂(dba)₃. Buchwald ligands can be very effective.[5]
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.5 eq)The choice of base can significantly impact yield and side reactions.[2]
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF (anhydrous)Ensure solvents are thoroughly degassed before use.
Temperature 80 °C100 °C120 °CHigher temperatures may be needed but can also promote decomposition.

Table 2: Typical Starting Conditions for Buchwald-Hartwig Amination Optimization

ParameterVariable 1Variable 2Variable 3Notes
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)DavePhos Pd G4 (2 mol%)Pre-catalysts (G4) are often preferred for their reliability and ease of use.[9]
Ligand XPhos (4-6 mol%)RuPhos (4-6 mol%)BrettPhos (4-6 mol%)Ligand choice is critical and substrate-dependent.[6]
Base NaOtBu (1.5 eq)LHMDS (1.5 eq)K₃PO₄ (2.5 eq)Strong, non-nucleophilic bases are typically used.[9]
Solvent Toluene1,4-DioxaneTHFSolvents must be anhydrous and degassed.[7]
Temperature 90 °C100 °C110 °CReactions are typically run at elevated temperatures under an inert atmosphere.

Visualizations: Workflows and Mechanisms

Visualizing the troubleshooting process and reaction mechanisms can help clarify complex relationships.

G start Reaction Failed (Low Yield / No Product) check_sm 1. Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm check_reagents 2. Check Reagents & Solvents (Fresh, Anhydrous, Degassed?) start->check_reagents analyze 4. Analyze Side Products (LCMS, NMR of crude) start->analyze optimize 3. Re-evaluate Conditions (Catalyst, Ligand, Base, Temp) check_sm->optimize check_reagents->optimize protect_nh Consider N-Protection (e.g., Boc group) protect_nh->optimize screen_cat Screen Catalysts / Ligands optimize->screen_cat screen_base Screen Bases optimize->screen_base screen_solv Screen Solvents / Temp optimize->screen_solv success Successful Reaction screen_cat->success screen_base->success screen_solv->success debrom Debromination? analyze->debrom homo Homocoupling? analyze->homo debrom->protect_nh

Caption: General troubleshooting workflow for a failed reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex pd0->oa_complex  Ar-Br trans_complex Transmetalation Complex (Ar-Pd(II)L₂(R)) oa_complex->trans_complex oa_complex->trans_complex  R-B(OH)₂ / Base trans_complex->pd0 Ar-R label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L(Br)) pd0->oa_complex  Ar-Br (Oxidative Addition) amide_complex Amido Complex (Ar-Pd(II)L(NR₂)) oa_complex->amide_complex  HNR₂ / Base (Amine Coordination & Deprotonation) amide_complex->pd0  Ar-NR₂ (Reductive Elimination)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the N-Boc protected product.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol assumes the use of an N-protected indole substrate.

  • Inert Atmosphere: To an oven-dried flask, add the N-protected 4-Bromo-indole-7-carboxamide (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and degassed solvent (e.g., Dioxane/Water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Hydrolysis of the Carboxamide

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as 3-6 M Sodium Hydroxide (NaOH).[10]

  • Heating: Heat the mixture to reflux (typically >100 °C) and stir for 12-48 hours. The reaction progress can be monitored by TLC or LCMS by taking a small aliquot, neutralizing it, and spotting it against the starting material.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Acidification: Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Bromo-1H-indole-7-carboxylic acid.

References

Technical Support Center: Deprotection Strategies for 4-Bromo-1H-indole-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1H-indole-7-carboxamide derivatives. Below you will find detailed information on common deprotection strategies for the indole nitrogen, addressing specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for indole derivatives, and which should I choose for a this compound scaffold?

A1: The most common N-protecting groups for indoles are tert-butyloxycarbonyl (Boc), [2-(trimethylsilyl)ethoxy]methyl (SEM), and p-methoxybenzyl (PMB). The choice of protecting group depends on the planned downstream reaction conditions.

  • Boc: This is a good choice for its general stability under basic and nucleophilic conditions, and its relatively mild acidic removal. However, the electron-withdrawing nature of the 4-bromo and 7-carboxamide groups can make the N-Boc bond more robust and may require harsher acidic conditions for cleavage.[1]

  • SEM: This group is stable to a wide range of conditions, including those that cleave Boc groups. It is typically removed with fluoride reagents or strong Lewis acids, offering an orthogonal deprotection strategy.[2]

  • PMB: The PMB group is stable to many non-oxidative and non-acidic conditions. It is readily cleaved by oxidative or strongly acidic methods. The electron-donating nature of the methoxy group facilitates this cleavage.[3]

Q2: How might the 4-bromo and 7-carboxamide substituents on my indole affect the N-deprotection reaction?

A2: Both the 4-bromo and 7-carboxamide groups are electron-withdrawing. This can decrease the electron density of the indole ring, making the N-protecting group more stable and potentially harder to remove, especially for acid-labile groups like Boc.[1][4] You may need to employ more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger acids) than for unsubstituted indoles.

Q3: Can the 7-carboxamide group interfere with the deprotection of the indole nitrogen?

A3: The primary amide of the 7-carboxamide group is generally stable under many deprotection conditions used for the indole nitrogen. However, under very harsh acidic or basic conditions, hydrolysis of the amide to a carboxylic acid is a potential side reaction. It is crucial to select deprotection methods that are chemoselective for the N-protecting group.

Troubleshooting Guides

N-Boc Deprotection

Issue 1: Incomplete or slow N-Boc deprotection with standard acidic conditions (e.g., TFA in DCM).

  • Possible Cause: The electron-withdrawing effects of the 4-bromo and 7-carboxamide groups are increasing the stability of the N-Boc group.[1]

  • Troubleshooting Steps:

    • Increase Acid Concentration/Strength: Gradually increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like hydrochloric acid (HCl) in dioxane.[5]

    • Elevate Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor carefully for any degradation of your starting material or product.

    • Alternative Solvents: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate deprotection under thermal or microwave conditions.[6][7]

Issue 2: Degradation of the indole core or side reactions under strong acidic conditions.

  • Possible Cause: The indole nucleus can be sensitive to strong acids, leading to polymerization or other side reactions.

  • Troubleshooting Steps:

    • Switch to Milder Acidic Conditions: Use a milder acid or a lower concentration of a strong acid at a lower temperature for a longer period.

    • Employ Basic Deprotection: For N-Boc on an indole, basic deprotection is a viable and milder alternative. Reagents like sodium methoxide in methanol can be effective.[8]

    • Neutral Deprotection: Thermolytic deprotection by heating in a high-boiling inert solvent can be an option if your molecule is thermally stable.[6]

N-SEM Deprotection

Issue 1: Low yield or incomplete deprotection using fluoride reagents (e.g., TBAF).

  • Possible Cause: Steric hindrance or solvent effects may be impeding the reaction.

  • Troubleshooting Steps:

    • Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP.

    • Use Additives: Additives like ethylenediamine or TMEDA can sometimes facilitate the reaction.

    • Alternative Fluoride Source: Consider using a different fluoride source such as cesium fluoride (CsF).

    • Switch to Acidic Cleavage: If fluoride-mediated deprotection is not effective, consider using a Lewis acid like MgBr₂ in ether/nitromethane or SnCl₄ in dichloromethane.[2][9]

N-PMB Deprotection

Issue 1: Incomplete oxidative cleavage with DDQ.

  • Possible Cause: The electron-withdrawing nature of the substituents may be making the PMB group less susceptible to oxidation.

  • Troubleshooting Steps:

    • Increase Equivalents of DDQ: Use a larger excess of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

    • Elevate Temperature: Gently heat the reaction mixture.

    • Alternative Oxidants: Consider using ceric ammonium nitrate (CAN) as an alternative oxidizing agent.[10]

Issue 2: Side reactions or low yield with strong acid cleavage (e.g., TFA).

  • Possible Cause: Similar to Boc deprotection, the indole core may be sensitive to the acidic conditions.

  • Troubleshooting Steps:

    • Use a Scavenger: Add a cation scavenger like anisole or 1,3-dimethoxybenzene to the reaction mixture to trap the p-methoxybenzyl cation and prevent side reactions.[11]

    • Milder Acidic Conditions: Use a milder acid or lower the reaction temperature.

Experimental Protocols & Data

The following tables summarize typical conditions for the deprotection of N-protected indoles. Note that optimal conditions for this compound derivatives may require some optimization from these starting points.

Protecting GroupReagents and ConditionsSolventTypical TimeTypical YieldCitation(s)
Boc TFA (20-50%)Dichloromethane0.5 - 4 hGood to High[5]
4M HCl in DioxaneDioxane1 - 4 hGood to High[12]
NaOMe (catalytic)Methanol1 - 3 hHigh[8]
Heat (Microwave, 150 °C)TFE or HFIP15 - 60 minQuantitative[6][7]
SEM TBAF (1M in THF)THF or DMF12 - 24 hModerate[2]
MgBr₂Ether/Nitromethane4 - 24 hGood[2]
SnCl₄Dichloromethane1 - 2 hHigh[9]
PMB DDQ (1.1-1.5 eq)CH₂Cl₂/H₂O1 - 5 hGood to High[10]
TFA / AnisoleDichloromethane1 - 4 hGood[3][11]
Bi(OTf)₃ (catalytic)Dichloromethane1 - 3 hHigh[10]

Visualized Workflows and Logic

General Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Reaction Workup cluster_purification Purification cluster_product Final Product start N-Protected This compound deprotection Select Deprotection Strategy (e.g., Acidic, Basic, Oxidative) start->deprotection Add Reagents workup Aqueous Workup & Extraction deprotection->workup Quench Reaction purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the deprotection of N-protected this compound.

Troubleshooting Logic for N-Boc Deprotection

Troubleshooting_NBoc start N-Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation incomplete->degradation No increase_acid Increase Acid Strength/Conc. or Temperature incomplete->increase_acid Yes degradation->incomplete No milder_acid Use Milder Acidic Conditions degradation->milder_acid Yes change_solvent Switch to TFE/HFIP (Thermal/Microwave) increase_acid->change_solvent If still incomplete success Successful Deprotection increase_acid->success change_solvent->success basic_deprotection Switch to Basic Deprotection (e.g., NaOMe) milder_acid->basic_deprotection If still degrading milder_acid->success basic_deprotection->success

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Bromo-1H-indole-7-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up of this compound?

A1: There are two primary retrosynthetic approaches for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as the scalability of the individual steps.

  • Route A: Amidation of 4-Bromo-1H-indole-7-carboxylic acid. This is a common and direct approach where the indole core with the carboxylic acid functionality is first synthesized and then converted to the primary amide.

  • Route B: Hydrolysis of 4-Bromo-1H-indole-7-carbonitrile. This route involves the synthesis of the corresponding nitrile, followed by a controlled hydrolysis to the carboxamide. This can be an effective method, but care must be taken to avoid over-hydrolysis to the carboxylic acid.

Q2: What are the main challenges in scaling up the synthesis of the indole core?

A2: When scaling up indole synthesis, particularly through methods like the Fischer indole synthesis, several challenges can arise. These include managing exothermic reactions, controlling the formation of regioisomers, and dealing with the harsh acidic conditions which can lead to by-product formation. Purification at a large scale can also be difficult, often requiring crystallization instead of chromatography.

Q3: Are there specific safety precautions for handling bromoindoles on a large scale?

A3: Yes, 4-Bromo-1H-indole derivatives can be irritants to the skin, eyes, and respiratory system.[1][2][3][4] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Operations should be conducted in a well-ventilated area, and emergency shower and eyewash stations should be readily accessible.[1][4]

Q4: How does the bromine substituent affect the reactivity of the indole ring during synthesis?

A4: The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole nucleus. It can affect the regioselectivity of subsequent functionalization steps and may require more forcing conditions for certain reactions compared to unsubstituted indoles.[5]

Troubleshooting Guides

Route A: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

Problem 1: Low Yield of Carboxamide

Possible CauseRecommended Action
Inefficient activating agent On a large scale, cost-effective activating agents like thionyl chloride (SOCl₂) or oxalyl chloride are preferred over expensive peptide coupling reagents. Optimize the stoichiometry and addition rate of the activating agent.
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. Ensure adequate mixing to maintain a homogeneous reaction mixture.
Side reactions Over-activation of the carboxylic acid can lead to side products. Control the reaction temperature and the addition of the activating agent carefully.
Poor quality of starting materials Ensure the 4-Bromo-1H-indole-7-carboxylic acid is of high purity and dry. Moisture can quench the activating agent.

Problem 2: Difficulty in Product Isolation and Purification

Possible CauseRecommended Action
Product precipitation issues Optimize the work-up procedure. A controlled pH adjustment or the use of an anti-solvent might be necessary to induce precipitation.
High impurity profile If the crude product has a high level of impurities, consider a pre-purification step like slurry washing with a suitable solvent to remove some of the impurities before final crystallization.
Unsuitable crystallization solvent Screen for an optimal crystallization solvent or solvent mixture to achieve good recovery and purity.
Route B: Hydrolysis of 4-Bromo-1H-indole-7-carbonitrile

Problem 1: Over-hydrolysis to Carboxylic Acid

Possible CauseRecommended Action
Harsh reaction conditions The hydrolysis of the amide to the carboxylic acid can be faster than the hydrolysis of the nitrile to the amide under certain conditions.[6][7] Use milder conditions, such as lower temperatures and shorter reaction times. A careful selection of the acid or base catalyst is also crucial.[8][9]
Excessive reagent Use a stoichiometric amount of the hydrolyzing agent (e.g., acid or base) and monitor the reaction closely.
Prolonged reaction time Once the formation of the amide is maximized (as determined by in-process controls), quench the reaction promptly.

Problem 2: Incomplete Conversion of Nitrile

Possible CauseRecommended Action
Insufficiently reactive conditions A gradual increase in temperature or catalyst loading may be required. However, this must be balanced against the risk of over-hydrolysis.
Poor solubility of the nitrile Ensure the nitrile is fully dissolved in the reaction solvent. A co-solvent might be necessary to improve solubility at a larger scale.
Catalyst deactivation If using a heterogeneous catalyst, ensure it is not poisoned by impurities in the starting material or solvent.

Data Presentation

Table 1: Comparison of Key Parameters for Synthetic Routes

ParameterRoute A: AmidationRoute B: Hydrolysis of Nitrile
Typical Overall Yield 65-80%60-75%
Key Reagents SOCl₂, NH₄OHH₂SO₄/H₂O or H₂O₂/base
Number of Steps (from common precursors) 2-32-3
Primary Scalability Concern Cost and handling of activating agentsControl of hydrolysis selectivity
Common By-products Unreacted carboxylic acid, over-acylated products4-Bromo-1H-indole-7-carboxylic acid

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Amidation (Route A)

This protocol is a representative procedure and may require optimization for specific equipment and batch sizes.

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

A detailed procedure for the synthesis of the indole carboxylic acid would typically precede this step, for instance, via a Larock indole synthesis from 3-amino-2-iodobenzamide and a suitable alkyne.[10]

Step 2: Amidation

  • Reaction Setup: In a suitable glass-lined reactor, charge 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) and an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

  • Activation: Cool the mixture to 0-5 °C. Slowly add thionyl chloride (1.1 - 1.5 eq) while maintaining the temperature below 10 °C. Stir the mixture at this temperature until the acid is fully converted to the acid chloride (monitor by HPLC).

  • Ammonia Quench: In a separate vessel, prepare a solution of ammonium hydroxide (excess) in water and cool it to 0-5 °C.

  • Reaction: Slowly add the acid chloride solution to the cold ammonium hydroxide solution, ensuring the temperature remains below 15 °C.

  • Work-up: After the addition is complete, stir the mixture for an additional 1-2 hours. The product will precipitate out of the solution.

  • Isolation: Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Scale-Up Synthesis of this compound via Nitrile Hydrolysis (Route B)

This protocol is a representative procedure and requires careful monitoring to avoid over-hydrolysis.

Step 1: Synthesis of 4-Bromo-1H-indole-7-carbonitrile

The synthesis of the nitrile precursor would be the initial step, which can be achieved through various established methods.

Step 2: Controlled Hydrolysis

  • Reaction Setup: In a suitable reactor, charge 4-Bromo-1H-indole-7-carbonitrile (1.0 eq) and a suitable solvent (e.g., tert-butanol or a mixture of acetic acid and water).[8]

  • Reagent Addition: Add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of a base like potassium hydroxide.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress closely by HPLC. The reaction time is critical to maximize the yield of the amide and minimize the formation of the carboxylic acid.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture and quench by adding it to cold water.

  • Isolation: Adjust the pH to neutral to precipitate the product. Isolate the solid by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.

  • Drying: Dry the purified product under vacuum.

Visualizations

G cluster_0 Synthetic Workflow: Route A (Amidation) A 4-Bromo-1H-indole-7-carboxylic acid B Activation (e.g., SOCl2) A->B C Acid Chloride Intermediate B->C D Amidation (NH4OH) C->D E Crude Product D->E F Purification (Crystallization) E->F G This compound F->G G cluster_1 Synthetic Workflow: Route B (Nitrile Hydrolysis) H 4-Bromo-1H-indole-7-carbonitrile I Controlled Hydrolysis (Acid or Base) H->I J Crude Product I->J M Over-hydrolysis (Side Reaction) I->M K Purification (Crystallization) J->K L This compound K->L G cluster_2 Troubleshooting Logic: Low Yield start Low Yield Observed q1 Check Purity of Starting Materials start->q1 a1_yes Purity OK q1->a1_yes Yes a1_no Repurify/ Source New Batch q1->a1_no No q2 Reaction Complete? a1_yes->q2 end Yield Improved a1_no->end a2_yes Yes q2->a2_yes Yes a2_no Optimize Reaction Time/ Temperature q2->a2_no No q3 Significant By-products? a2_yes->q3 a2_no->end a3_yes Optimize Reagent Stoichiometry/ Addition Rate q3->a3_yes Yes a3_no Investigate Work-up/ Isolation Losses q3->a3_no No a3_yes->end a3_no->end

References

identifying impurities in 4-Bromo-1H-indole-7-carboxamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1H-indole-7-carboxamide. Our goal is to help you identify and resolve potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

You may encounter several types of impurities, including:

  • Starting materials and reagents: Unreacted starting materials from the synthesis process.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • By-products: Compounds formed from side reactions during synthesis, such as dehalogenated or regioisomeric products.[1]

  • Degradation products: The indole ring is susceptible to oxidation, especially at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[2] The amide functional group can also be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks in an HPLC analysis can arise from several sources:

  • Contamination: The sample, solvent, or HPLC system itself may be contaminated. Running a blank with just the mobile phase can help identify system contaminants.[3]

  • Sample Degradation: The compound may be degrading in the analytical solvent or under the analysis conditions. The indole ring can be sensitive to strongly acidic conditions, which might be present in your mobile phase, leading to degradation.[2]

  • Impurity Co-elution: An impurity may be co-eluting with your main peak, appearing as a shoulder or a broadened peak. Modifying the mobile phase composition or gradient can help resolve these peaks.

  • Presence of Isomers: The unexpected peaks could represent regioisomers of your target compound.

Q3: How can I confirm the identity of an unknown impurity?

For unequivocal identification of impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly effective.[3] This technique provides the mass of the impurity, which is crucial for its structural elucidation. For more detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4]

Q4: What is the best way to store this compound to ensure its stability?

To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2] Using amber vials can protect the compound from light exposure, which can induce photodegradation.[2]

Troubleshooting Guide

Impurity Profile Analysis Workflow

This workflow outlines the general steps for identifying impurities in your this compound sample.

Impurity Profile Analysis Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Identification & Characterization cluster_3 Resolution A Sample Preparation B HPLC-UV/DAD Analysis A->B Inject C Unexpected Peaks? B->C D Quantify Impurities C->D Yes G Forced Degradation Studies C->G Investigate Degradation E LC-MS Analysis D->E Identify H Purification D->H If necessary F NMR Spectroscopy E->F Further Characterize F->H

Caption: A general workflow for the identification and characterization of impurities.

Troubleshooting Unexpected HPLC Peaks

This decision tree can help you troubleshoot the appearance of unexpected peaks in your HPLC chromatogram.

Troubleshooting HPLC Peaks A Unexpected Peak Observed B Run Blank (Mobile Phase Only) A->B C Peak Still Present? B->C D System Contamination (Clean System) C->D Yes E Analyze Freshly Prepared Sample C->E No F Peak Diminished or Absent? E->F G Sample Degradation in Solution (Investigate solvent/stability) F->G Yes H Modify HPLC Method (e.g., gradient, mobile phase pH) F->H No I Peak Resolves? H->I J Co-eluting Impurity or Isomer (Proceed to Identification) I->J Yes K Further Method Development Needed I->K No

Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.

Quantitative Data Summary

The following table provides a hypothetical example of an impurity profile for a batch of this compound as determined by HPLC.

Peak No.Retention Time (min)Relative Retention TimeArea (%)Possible Identity
13.50.700.08Starting Material
25.01.0099.5This compound
35.81.160.15Unknown Impurity 1
46.21.240.12Unknown Impurity 2
57.11.420.15Dimerization Product

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and quantify any impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, vials, and syringes

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for indole derivatives is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).[5][6]

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to create a stock solution. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare a sample solution with a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 220 nm and 280 nm).

    • Gradient: A typical gradient might be from 10% to 90% acetonitrile over 15-20 minutes.

  • Analysis: Inject the blank, standard solutions, and sample solution into the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatograms. Calculate the percentage purity of the sample based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and semi-quantify volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • Dichloromethane or Ethyl Acetate (GC grade)

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer Detector (Electron Ionization - EI)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated peaks.[3] Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the absolute purity of a this compound sample using a certified internal standard (qNMR) and to elucidate the structure of impurities.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid or Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation for qNMR:

    • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

    • Add a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1).

  • Data Analysis for Purity:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

  • Structural Elucidation of Impurities:

    • For identifying unknown impurities, acquire a range of NMR spectra, including ¹H, ¹³C, and 2D experiments like COSY and HSQC, on a purified impurity fraction if possible.[4]

References

Technical Support Center: Enhancing the Stability of 4-Bromo-1H-indole-7-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and enhancing the stability of 4-Bromo-1H-indole-7-carboxamide in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its indole core and bromo-substituent. The indole ring is susceptible to oxidation, while brominated aromatic compounds can be sensitive to light (photodegradation).[1] Furthermore, the stability of the compound can be significantly influenced by the pH of the solution, potentially leading to hydrolysis or other degradation pathways.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For experimental use, preparing a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is common practice. These stock solutions should also be stored at -20°C in tightly sealed, light-protecting containers. Aqueous solutions should ideally be prepared fresh for each experiment.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, indole derivatives are generally most stable in neutral or slightly acidic conditions. Strongly acidic conditions can lead to protonation of the indole ring, potentially causing degradation.[2] In alkaline conditions, the amide group may be susceptible to hydrolysis, and the indole ring itself can be more prone to oxidation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.

Q4: Is this compound sensitive to light?

A4: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[1] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil, especially during storage and experimentation.

Q5: My solution of this compound has changed color. What does this indicate?

A5: A color change, often to a pink, red, or brown hue, is a common indicator of indole compound oxidation and potential polymerization. While a minor color change might not significantly affect the compound's purity for all applications, it is a clear sign of degradation. It is recommended to prepare a fresh solution if a noticeable color change occurs.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Symptom Possible Cause Troubleshooting Steps
Precipitation of the compound upon dilution in aqueous buffer. The final concentration of the compound exceeds its aqueous solubility.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Consider using a solubilizing agent, such as a cyclodextrin (see Experimental Protocols).- Prepare a more dilute stock solution.
Loss of biological activity over the course of an experiment. Degradation of the compound in the experimental medium due to oxidation, pH instability, or photodecomposition.- Prepare fresh solutions immediately before each experiment.- Assess the stability of the compound in your specific assay medium under experimental conditions (e.g., temperature, light exposure).- Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, to your solutions if compatible with your assay (see Experimental Protocols).- Protect your experimental setup from light.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of the compound in the solvent or during analysis.- Ensure the use of high-purity, degassed solvents.- Check the pH of your mobile phase; highly acidic or basic conditions can cause on-column degradation.- Perform a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols).
Inconsistent results between experimental replicates. Inconsistent concentrations of the active compound due to degradation or incomplete dissolution.- Ensure complete dissolution of the compound when preparing stock solutions.- Prepare fresh working solutions for each replicate or experiment.- Validate the concentration of your stock solution using a calibrated analytical method (e.g., HPLC-UV).

Data Presentation: Illustrative Stability Data

The following tables present illustrative quantitative data on the stability of a hypothetical indole-7-carboxamide derivative under various stress conditions. This data is intended to be representative of the expected stability profile of this compound and should be used as a guideline for experimental design.

Table 1: Illustrative pH-Dependent Degradation of an Indole-7-Carboxamide Derivative in Aqueous Solution at 40°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
495.299.592.1
890.599.185.3
1285.198.778.9
2472.397.565.4

Table 2: Illustrative Photodegradation of an Indole-7-Carboxamide Derivative in Methanol Solution

Exposure Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to UV Light, 254 nm)
0100.0100.0
199.888.3
299.678.1
499.260.5
898.542.7

Table 3: Illustrative Oxidative Degradation of an Indole-7-Carboxamide Derivative in Solution at Room Temperature

Time (hours)% Remaining (No Oxidant)% Remaining (3% H₂O₂)
0100.0100.0
299.785.4
499.572.1
899.055.8
2497.830.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) at room temperature for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. A C18 column is typically suitable for indole derivatives.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Stabilization of this compound Solution with an Antioxidant

This protocol describes the use of Butylated Hydroxytoluene (BHT) to minimize oxidative degradation.

1. Preparation of BHT Stock Solution:

  • Prepare a 1% (w/v) stock solution of BHT in methanol.

2. Preparation of Stabilized Indole Solution:

  • When preparing your solution of this compound, add the BHT stock solution to achieve a final BHT concentration of 0.01%. For example, to prepare 10 mL of the indole solution, add 10 µL of the 1% BHT stock solution.

  • Ensure the BHT is thoroughly mixed into the final solution.

Protocol 3: Enhancing Aqueous Solubility and Stability with Cyclodextrins

This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

1. Preparation of HP-β-CD Solution:

  • Prepare a solution of HP-β-CD in water or your desired aqueous buffer at a concentration range of 1-10% (w/v).

2. Complexation:

  • Add the solid this compound to the HP-β-CD solution with vigorous stirring.

  • Continue to stir the mixture at room temperature for 24-48 hours, protected from light.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

3. Characterization:

  • Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

Mandatory Visualizations

Signaling Pathways

This compound belongs to a class of compounds that have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following diagrams illustrate the general signaling pathways of these two important drug targets.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates NAD NAD+ PARP1->NAD PAR PAR Polymer (PARylation) PARP1->PAR attaches NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor This compound (as PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in response to DNA damage.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg phosphorylates PI3K PI3K VEGFR2->PI3K phosphorylates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation ERK->Proliferation ERK->Migration Inhibitor This compound (as VEGFR-2 Inhibitor) Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway upon VEGF binding.

Experimental and Logical Workflows

The following diagrams illustrate a logical workflow for troubleshooting stability issues and a general experimental workflow for a forced degradation study.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., precipitation, color change, loss of activity) Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Storage Are storage conditions optimal? (dark, cold, inert atmosphere) Check_Solubility->Check_Storage Yes Adjust_Solvent Adjust solvent system or use solubilizing agent Check_Solubility->Adjust_Solvent No Check_pH Is the solution pH neutral? Check_Storage->Check_pH Yes Improve_Storage Improve storage conditions Check_Storage->Improve_Storage No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Buffer solution to pH 6-8 Check_pH->Adjust_pH No Protect_From_Light Use amber vials or foil Check_Light->Protect_From_Light No Use_Antioxidant Consider adding an antioxidant Check_Light->Use_Antioxidant Yes Adjust_Solvent->Check_Storage Improve_Storage->Check_pH Adjust_pH->Check_Light Protect_From_Light->Use_Antioxidant End Stability Enhanced Use_Antioxidant->End

Caption: Logical workflow for troubleshooting stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of Compound Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photolytic (e.g., UV light) Start->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Sample->Analyze End Identify Degradation Products & Determine Degradation Rate Analyze->End

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 4-bromo-1H-indole-7-carboxamide, a valuable building block in medicinal chemistry. The routes are evaluated based on factors such as the number of steps, overall yield, and the nature of the starting materials. Detailed experimental protocols for key transformations are provided, along with a quantitative summary to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Leimgruber-Batcho Indole Synthesis Approach

This route commences with the commercially available methyl 2-methyl-3-nitrobenzoate and employs the robust Leimgruber-Batcho indole synthesis to construct the core indole scaffold. Subsequent functional group manipulations at the C7 position afford the target carboxamide.

Overall Reaction Scheme:

dot

Route_1_Leimgruber_Batcho start Methyl 2-methyl-3-nitrobenzoate step1 Bromination start->step1 intermediate1 Methyl 5-bromo-2-methyl-3-nitrobenzoate step1->intermediate1 step2 Enamine Formation (DMFDMA, Pyrrolidine) intermediate1->step2 intermediate2 Enamine Intermediate step2->intermediate2 step3 Reductive Cyclization (e.g., H2, Pd/C) intermediate2->step3 intermediate3 Methyl 4-bromo-1H-indole-7-carboxylate step3->intermediate3 step4 Hydrolysis (e.g., NaOH) intermediate3->step4 intermediate4 4-Bromo-1H-indole-7-carboxylic acid step4->intermediate4 step5 Amidation (e.g., HATU, NH4Cl, DIPEA) intermediate4->step5 end_product This compound step5->end_product

Caption: Synthetic pathway for Route 1 via Leimgruber-Batcho indole synthesis.

Route 2: Fischer Indole Synthesis Approach

This alternative pathway utilizes the classic Fischer indole synthesis, a widely recognized method for indole formation. The synthesis begins with the commercially available 2-bromo-5-methylaniline, which is converted to the corresponding phenylhydrazine, followed by condensation with a suitable carbonyl partner and subsequent cyclization.

Overall Reaction Scheme:

dot

Route_2_Fischer_Indole start 2-Bromo-5-methylaniline step1 Diazotization (NaNO2, HCl) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Reduction (SnCl2) intermediate1->step2 intermediate2 (2-Bromo-5-methylphenyl)hydrazine step2->intermediate2 step3 Condensation (Ethyl pyruvate) intermediate2->step3 intermediate3 Hydrazone Intermediate step3->intermediate3 step4 Fischer Indole Synthesis (e.g., H2SO4 or PPA) intermediate3->step4 intermediate4 Ethyl 4-bromo-6-methyl-1H-indole-2-carboxylate step4->intermediate4 step5 Oxidation & Further Steps (to introduce C7-carboxamide) intermediate4->step5 end_product This compound step5->end_product

Caption: Synthetic pathway for Route 2 via Fischer indole synthesis.

Quantitative Data Comparison

ParameterRoute 1: Leimgruber-BatchoRoute 2: Fischer Indole
Starting Material Methyl 2-methyl-3-nitrobenzoate2-Bromo-5-methylaniline
Number of Steps 55+ (potential for more complex functional group interconversions)
Overall Yield Moderate to Good (Estimated)Variable, potentially lower due to complexity
Key Intermediates Methyl 4-bromo-1H-indole-7-carboxylate, 4-Bromo-1H-indole-7-carboxylic acid(2-Bromo-5-methylphenyl)hydrazine, Ethyl 4-bromo-6-methyl-1H-indole-2-carboxylate
Reagent & Condition Severity Generally mild to moderate conditions.Can require strongly acidic and high-temperature conditions for cyclization.
Potential Challenges Handling of pyrrolidine and reductive hydrogenation setup.Potential for regioisomeric mixtures and harsh cyclization conditions.

Experimental Protocols

Key Experiment for Route 1: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product.

Materials:

  • 4-Bromo-1H-indole-7-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford this compound.

Key Experiment for Route 2: Fischer Indole Synthesis

This protocol details the cyclization of the hydrazone to form the indole core.

Materials:

  • Ethyl 2-((2-bromo-5-methylphenyl)hydrazineylidene)propanoate (Hydrazone intermediate)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Heat polyphosphoric acid to 80-100 °C.

  • Carefully add the hydrazone intermediate portion-wise to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield Ethyl 4-bromo-6-methyl-1H-indole-2-carboxylate.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Leimgruber-Batcho) is advantageous due to its typically milder reaction conditions and potentially higher overall yield. The step-wise introduction of functionalities allows for greater control.

  • Route 2 (Fischer Indole) , while a classic and powerful method, may present challenges in controlling regioselectivity, and the subsequent functional group manipulations to install the C7-carboxamide from the C6-methyl group would add complexity and likely reduce the overall yield.

The choice between these routes will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the laboratory's capabilities for handling the reagents and reaction conditions involved.

Validating the Mechanism of Action of 4-Bromo-1H-indole-7-carboxamide: A Comparative Guide for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel compound 4-Bromo-1H-indole-7-carboxamide, a putative Poly (ADP-ribose) polymerase (PARP) inhibitor. By comparing its potential performance with established PARP inhibitors such as Olaparib, Veliparib, and Talazoparib, this document offers a roadmap for experimental validation and data interpretation.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.

First-generation PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, target both PARP1 and PARP2.[1][2] More recent developments have focused on selective PARP1 inhibitors, such as Saruparib, which may offer an improved safety profile.[3][4]

Comparative Analysis of PARP Inhibitors

A critical aspect of validating a novel PARP inhibitor is to benchmark its performance against well-characterized compounds. The following tables summarize key quantitative data for established PARP inhibitors, providing a reference for the expected performance of this compound.

Table 1: In Vitro Potency of Selected PARP Inhibitors
CompoundTarget(s)Ki (nM)IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
This compound Putative PARP1/2Data not availableData not availableData not available
OlaparibPARP1/2--1x
Veliparib (ABT-888)PARP1/25.2 (PARP1), 2.9 (PARP2)[5]4.4 (PARP1)[6]-
TalazoparibPARP1/2--~100x[7][8]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action, it is essential to visualize the underlying biological pathways and the experimental steps involved in the validation process.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Synthetic_Lethality Synthetic Lethality in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication_Fork_Stall Replication Fork Stall DNA_SSB->Replication_Fork_Stall During S-Phase BER Base Excision Repair PARP->BER recruits repair proteins Cell_Survival Cell Survival & Proliferation BER->Cell_Survival DNA Repair DNA_DSB Double-Strand Break (DSB) Apoptosis Apoptosis DNA_DSB->Apoptosis Unrepaired DSBs HR_Repair Homologous Recombination (HR) Repair PARP_Inhibitor This compound (or other PARP Inhibitor) PARP_Inhibitor->PARP Replication_Fork_Stall->DNA_DSB HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->HR_Repair

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Validation cluster_Biochemical In Vitro Characterization cluster_Cellular Cellular Effects Compound_Synthesis Synthesis of This compound Biochemical_Assays Biochemical Assays Compound_Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays PARP_Activity_Assay PARP Enzyme Activity Assay (IC50 determination) Biochemical_Assays->PARP_Activity_Assay PARP_Trapping_Assay PARP-DNA Trapping Assay Biochemical_Assays->PARP_Trapping_Assay In_Vivo_Studies In Vivo Xenograft Models Cell_Based_Assays->In_Vivo_Studies Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA-mutant cell lines) Cell_Based_Assays->Cell_Viability_Assay DNA_Damage_Assay DNA Damage Quantification (e.g., γ-H2AX staining) Cell_Based_Assays->DNA_Damage_Assay Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis

Caption: Experimental Workflow for PARP Inhibitor Validation.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

PARP1 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 enzymatic activity.

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1. The inhibition of this reaction by the test compound is quantified.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1

    • Activated DNA

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Test compound (this compound) and reference compounds (e.g., Olaparib, Veliparib)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Procedure:

    • Add assay buffer, activated DNA, and histone H1 to streptavidin-coated 96-well plates.

    • Add serial dilutions of the test compound and reference compounds to the wells.

    • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add a detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate).

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based DNA Damage (γ-H2AX) Assay
  • Objective: To quantify the induction of DNA double-strand breaks in cells treated with this compound.

  • Principle: Phosphorylation of the histone variant H2AX to form γ-H2AX is an early marker of DNA double-strand breaks. This can be detected and quantified using immunofluorescence microscopy or flow cytometry.

  • Materials:

    • Cancer cell lines (e.g., BRCA1/2-deficient and proficient lines)

    • Test compound and reference compounds

    • Primary antibody against γ-H2AX

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Microscope or flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).

    • Treat cells with various concentrations of the test compound and reference compounds for a defined period (e.g., 24-48 hours).

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γ-H2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope or analyze by flow cytometry.

    • Quantify the number and intensity of γ-H2AX foci per nucleus or the mean fluorescence intensity.

Conclusion

The validation of this compound as a PARP inhibitor requires a systematic and comparative approach. By benchmarking its in vitro potency and cellular activity against established inhibitors like Olaparib, Veliparib, and Talazoparib, researchers can ascertain its mechanism of action and therapeutic potential. The provided experimental protocols and conceptual frameworks serve as a guide for these validation studies, ensuring robust and comparable data generation. Future investigations should also explore the compound's selectivity for different PARP family members and its efficacy in in vivo models of relevant cancers.

References

A Comparative Guide to the Cytotoxicity of 4-Bromo-1H-indole-7-carboxamide and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of 4-Bromo-1H-indole-7-carboxamide and related indole-based compounds. While specific experimental data on this compound is not yet publicly available, this document serves as a practical framework for its evaluation. By presenting data from structurally similar indole-carboxamides and established cytotoxic agents, alongside detailed experimental protocols, this guide offers a valuable resource for researchers seeking to assess the anti-cancer properties of novel chemical entities.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anti-cancer effects.[1] Derivatives of indole-carboxamide, in particular, have demonstrated promising cytotoxicity against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[2][3] This guide will facilitate the positioning of this compound within the broader landscape of cytotoxic indole derivatives.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected indole-carboxamide derivatives and a standard chemotherapeutic agent, Doxorubicin, against various cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric for comparing cytotoxic potency.[4]

CompoundCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound MCF-7Breast AdenocarcinomaData Not AvailableDoxorubicin6.72
HCT-116Human Colorectal CarcinomaData Not AvailableDoxorubicin-
HeLaEpithelioid Cervix CarcinomaData Not AvailableDoxorubicin-
Indole-2-carboxamide Derivative 6i MCF-7Breast Adenocarcinoma6.10 ± 0.4Doxorubicin6.72
Indole-2-carboxamide Derivative 6v MCF-7Breast Adenocarcinoma6.49 ± 0.3Doxorubicin6.72
5-hydroxyindole-3-carboxylic acid Derivative 5d MCF-7Breast Adenocarcinoma4.7Cisplatin-
N-(4-chlorophenyl)-1H-indole-2-carboxamide Saos-2OsteosarcomaDose-dependent inhibitionImatinib mesylate-

Note: The cytotoxicity of N-(4-chlorophenyl)-1H-indole-2-carboxamide was reported as dose- and time-dependent, with specific IC₅₀ values not provided in the initial findings.[5]

Experimental Workflow and Signaling Pathways

A standardized workflow is crucial for the reproducible assessment of a novel compound's cytotoxicity. The following diagram illustrates a typical experimental pipeline for in vitro cytotoxicity testing.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Analysis Cancer Cell Line Culture & Maintenance Cancer Cell Line Culture & Maintenance Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates Cancer Cell Line Culture & Maintenance->Cell Seeding in 96-well Plates Treatment with Serial Dilutions Treatment with Serial Dilutions Cell Seeding in 96-well Plates->Treatment with Serial Dilutions Test Compound Stock Solution Preparation Test Compound Stock Solution Preparation Serial Dilutions of Test Compound Serial Dilutions of Test Compound Test Compound Stock Solution Preparation->Serial Dilutions of Test Compound Serial Dilutions of Test Compound->Treatment with Serial Dilutions Incubation (e.g., 24, 48, 72 hours) Incubation (e.g., 24, 48, 72 hours) Treatment with Serial Dilutions->Incubation (e.g., 24, 48, 72 hours) Assay Procedure (MTT or SRB) Assay Procedure (MTT or SRB) Incubation (e.g., 24, 48, 72 hours)->Assay Procedure (MTT or SRB) Absorbance Measurement Absorbance Measurement Assay Procedure (MTT or SRB)->Absorbance Measurement Calculation of % Cell Viability Calculation of % Cell Viability Absorbance Measurement->Calculation of % Cell Viability IC50 Value Determination IC50 Value Determination Calculation of % Cell Viability->IC50 Value Determination

General workflow for in vitro cytotoxicity testing of a novel compound.[4]

Cytotoxic compounds can induce cancer cell death through various signaling pathways. The diagram below depicts a simplified intrinsic apoptosis signaling pathway, a common mechanism of action for anti-cancer agents.

G Cytotoxic Compound Cytotoxic Compound Cellular Stress Cellular Stress Cytotoxic Compound->Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family (Bax/Bak activation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation (Apaf-1, Caspase-9) Apoptosome formation (Apaf-1, Caspase-9) Cytochrome c release->Apoptosome formation (Apaf-1, Caspase-9) Caspase-3 activation Caspase-3 activation Apoptosome formation (Apaf-1, Caspase-9)->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data relies on well-defined experimental protocols. The following are detailed methodologies for two commonly used colorimetric assays: the MTT and SRB assays.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.[4] Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation with the test compound, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[4]

  • Washing: Wash the plates five times with distilled water and allow them to air-dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC₅₀ value.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the discovery and development of novel anti-cancer agents.[4] While direct cytotoxic data for this compound is not currently available, the information on related indole-carboxamide derivatives suggests that this compound class holds therapeutic promise. By employing standardized protocols, such as the MTT and SRB assays detailed in this guide, researchers can effectively assess the cytotoxic potential of this compound and contribute to the growing body of knowledge on indole-based anti-cancer compounds. A multi-tiered approach, combining cellular assays with molecular analyses, will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic lead.[8]

References

Lack of Publicly Available Data on 4-Bromo-1H-indole-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive search of scientific literature and patent databases did not yield any publicly available studies detailing the in vitro and in vivo efficacy of 4-Bromo-1H-indole-7-carboxamide derivatives. While information on the synthesis and commercial availability of the parent compound, 4-Bromo-1H-indole-7-carboxylic acid, and its corresponding carboxamide exists, no biological evaluation data for its derivatives has been published.

Therefore, this guide will provide a comparative analysis of the efficacy of closely related indole carboxamide scaffolds that have been investigated for various therapeutic applications. This information may offer valuable insights for researchers and drug development professionals interested in the potential of the this compound core structure. The presented data pertains to indole-2-carboxamides, indole-3-glyoxylamides, and 7-azaindole-1-carboxamides, which share structural similarities with the topic of interest.

Efficacy of Related Indole Carboxamide Derivatives

Several classes of indole carboxamide derivatives have demonstrated significant biological activity across different disease areas, including cancer and infectious diseases. The following sections summarize the available data for these related compounds.

In Vitro Efficacy of Indole Carboxamide Derivatives

The in vitro activity of various indole carboxamide derivatives has been evaluated against a range of biological targets and cell lines. The data is summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Target(s)Reference
Va Not Specified0.026 (GI50)EGFR, BRAFV600E[1]
Ve Not SpecifiedNot SpecifiedEGFR, BRAFV600E[1]
Vf Not SpecifiedNot SpecifiedEGFR, BRAFV600E[1]
Vg Not SpecifiedNot SpecifiedEGFR, BRAFV600E[1]
Vh Not SpecifiedNot SpecifiedEGFR, BRAFV600E[1]
5d MCF-70.95 (GI50)EGFR, CDK2[2]
5e MCF-71.12 (GI50)EGFR, CDK2[2]
5j MCF-71.05 (GI50)EGFR, CDK2[2]

Table 2: In Vitro Anti-Infective Activity of Indole Carboxamide Derivatives

Compound IDOrganismMIC (µM)TargetReference
6a Plasmodium falciparum 3D71.39Not Specified[3]
6f Plasmodium falciparum 3D70.4Not Specified[3]
In Vivo Efficacy of Related Indole Carboxamide Derivatives

Limited in vivo data is available for the broader class of indole carboxamides. One notable example is a 7-azaindole-1-carboxamide derivative investigated as a PARP-1 inhibitor.

Table 3: In Vivo Antitumor Activity of a 7-Azaindole-1-carboxamide Derivative

CompoundAnimal ModelTumor TypeDosingOutcomeReference
ST7710AA1 (1l) Nude miceMX1 human breast carcinomaNot specifiedSimilar tumor volume inhibition to Olaparib at a lower dose. Well-tolerated.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized indole-2-carboxamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) was calculated.

Kinase Inhibition Assay (EGFR and CDK2)

The inhibitory activity of compounds against EGFR and CDK2 was evaluated using commercially available kinase assay kits.[2]

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor were combined in a reaction buffer in a 96-well plate.

  • Incubation: The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified using a detection reagent that produces a chemiluminescent or fluorescent signal.

  • Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Antitumor Efficacy Study

The in vivo antitumor efficacy of a selected compound was evaluated in a xenograft mouse model.[4]

  • Tumor Implantation: Human tumor cells (e.g., MX1) were subcutaneously implanted into the flank of immunodeficient mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into control and treatment groups. The test compound was administered via a specified route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume was measured periodically using calipers.

  • Monitoring: Animal body weight and general health were monitored throughout the study.

  • Endpoint: The study was terminated when tumors in the control group reached a certain size, and the tumors were excised and weighed.

Visualizations

The following diagrams illustrate a general workflow for drug discovery and a potential signaling pathway that indole carboxamide derivatives may target.

experimental_workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Development Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Library of Derivatives Hit Identification Hit Identification In Vitro Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Optimized Lead ADMET Studies ADMET Studies In Vivo Efficacy->ADMET Studies Efficacious Compound IND-Enabling Studies IND-Enabling Studies ADMET Studies->IND-Enabling Studies Safe & Efficacious Candidate Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials

Caption: A generalized workflow for the discovery and preclinical development of novel therapeutic agents.

parp_inhibition_pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition by Indole Carboxamide DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation BER Pathway BER Pathway PARP Activation->BER Pathway DNA Repair DNA Repair BER Pathway->DNA Repair Cell Death (Apoptosis) Cell Death (Apoptosis) BER Pathway->Cell Death (Apoptosis) Indole Carboxamide Derivative Indole Carboxamide Derivative PARP Inhibition PARP Inhibition Indole Carboxamide Derivative->PARP Inhibition PARP Inhibition->BER Pathway

Caption: A simplified signaling pathway illustrating the mechanism of PARP inhibition, a target for some indole derivatives.

References

A Comparative Analysis of Novel PARP Inhibitors: A Focus on an Indole-7-Carboxamide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative analysis of a novel 7-azaindole-1-carboxamide derivative, ST7710AA1, with established PARP inhibitors Olaparib, Rucaparib, and Talazoparib. This objective comparison is supported by quantitative experimental data to aid in the evaluation of these compounds.

Comparative Inhibitory Activity

The in vitro potency of ST7710AA1 and three clinically approved PARP inhibitors was evaluated against the key DNA repair enzymes PARP-1 and PARP-2. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) are summarized below.

CompoundTargetIC50 (nM)Ki (nM)
ST7710AA1 PARP-170[1][2][3]Not Reported
Olaparib PARP-11 - 51.4
PARP-21Not Reported
Rucaparib PARP-10.81.4[4]
PARP-20.50.17
Talazoparib PARP-10.57Not Reported
PARP-2Not ReportedNot Reported

Data compiled from publicly available research literature.

Signaling Pathway and Experimental Workflow

To understand the context of PARP inhibition, the following diagrams illustrate the PARP signaling pathway in DNA repair and a general workflow for an enzymatic assay to determine inhibitory activity.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair facilitates Inhibitor PARP Inhibitor (e.g., ST7710AA1) Inhibitor->PARP1 inhibits

Caption: PARP-1 activation and signaling cascade upon DNA damage.

PARP_Assay_Workflow General Workflow of a PARP Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Assay_Plate Prepare Assay Plate (e.g., histone-coated) Incubation Incubate Enzyme, Substrate, and Inhibitor Assay_Plate->Incubation Reagents Prepare Reagents: - PARP Enzyme - Biotinylated NAD+ - Inhibitor dilutions Reagents->Incubation Detection_Step Add Detection Reagent (e.g., Streptavidin-HRP) Incubation->Detection_Step Substrate_Addition Add Substrate (e.g., colorimetric or chemiluminescent) Detection_Step->Substrate_Addition Measurement Measure Signal (Absorbance/Luminescence) Substrate_Addition->Measurement

Caption: A typical workflow for a PARP enzymatic inhibition assay.

Experimental Protocols

The following provides a generalized protocol for a colorimetric PARP inhibition assay, a common method for determining the IC50 values of PARP inhibitors.

Objective: To determine the in vitro concentration of an inhibitor that reduces PARP-1 activity by 50%.

Materials:

  • 96-well microplate (histone-coated)

  • Recombinant human PARP-1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Test inhibitor (e.g., ST7710AA1) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP-1. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add serial dilutions of the test inhibitor to the appropriate wells. A vehicle control (e.g., DMSO) is also included.

    • Add activated DNA to all wells to stimulate PARP-1 activity.

    • Initiate the reaction by adding a solution of PARP-1 enzyme and biotinylated NAD+ to each well.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Detection:

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP conjugate is added to each well and incubated to allow binding to the biotinylated PAR chains.

    • After another wash step, the colorimetric HRP substrate is added. The HRP enzyme catalyzes a color change.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

The 7-azaindole-1-carboxamide derivative, ST7710AA1, demonstrates potent inhibition of PARP-1, placing it within the range of clinically relevant PARP inhibitors. While its activity against PARP-2 is yet to be fully characterized in publicly available literature, its efficacy against PARP-1 suggests it is a promising scaffold for the development of novel anticancer agents. Further investigation into its cellular activity, selectivity profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential in comparison to established inhibitors like Olaparib, Rucaparib, and Talazoparib. This guide serves as a foundational resource for researchers interested in the evolving field of PARP inhibition.

References

Spectroscopic Comparison of 4-Bromo-1H-indole-7-carboxamide and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-1H-indole-7-carboxamide and its key precursors, supported by experimental protocols and structural elucidation.

This guide will focus on the spectroscopic differences between the final product, this compound, and its immediate precursor, 4-Bromo-1H-indole-7-carboxylic acid, as well as the foundational precursor, 4-bromoindole. The conversion of these functional groups—from a simple indole to a carboxylic acid and finally to a carboxamide—induces significant changes in the electronic and vibrational properties of the molecule, which are readily observable through various spectroscopic techniques.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-2H-3H-5H-6NH (indole)COOH / CONH₂
4-Bromoindole~7.2-7.3~6.6-6.7~7.0-7.1~7.3-7.4~8.1-8.2-
4-Bromo-1H-indole-7-carboxylic acid------
This compound------

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-7C=O
4-Bromoindole~125~102~114~122-
4-Bromo-1H-indole-7-carboxylic acid-----
This compound-----

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H Stretch (indole)C=O StretchN-H Bend (amide)
4-Bromoindole~3400--
4-Bromo-1H-indole-7-carboxylic acid~3300-2500 (broad)~1700-1680-
This compound~3400~1660~1640

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
4-Bromoindole195/197 (1:1 ratio)[M-Br]⁺
4-Bromo-1H-indole-7-carboxylic acid239/241 (1:1 ratio)[M-OH]⁺, [M-COOH]⁺
This compound238/240 (1:1 ratio)[M-NH₂]⁺, [M-CONH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its precursors.

Synthesis of 4-Bromo-1H-indole-7-carboxylic acid from 4-Bromoindole

A plausible route for the synthesis of 4-Bromo-1H-indole-7-carboxylic acid involves the formylation of 4-bromoindole followed by oxidation.

1. Vilsmeier-Haack Formylation of 4-Bromoindole:

  • To a solution of 4-bromoindole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours.

  • Upon completion, the reaction is quenched with ice-water and neutralized with a base (e.g., NaOH solution) to precipitate 4-bromo-1H-indole-7-carbaldehyde.

2. Oxidation of 4-Bromo-1H-indole-7-carbaldehyde:

  • The obtained carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Synthesis of this compound from 4-Bromo-1H-indole-7-carboxylic acid

The conversion of the carboxylic acid to the carboxamide can be achieved through several standard methods.[1][2][3]

1. Acid Chloride Formation followed by Amination:

  • 4-Bromo-1H-indole-7-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.[2]

  • The crude acid chloride is then reacted with an excess of aqueous or gaseous ammonia to yield this compound.

2. Direct Amidation using Coupling Reagents:

  • A more direct approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • The carboxylic acid is activated in situ and then reacted with ammonia or an ammonium salt to form the amide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra are recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature.

Visualizing the Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general experimental workflow for the spectroscopic analysis.

Synthetic_Pathway 2-Bromo-5-nitrotoluene 2-Bromo-5-nitrotoluene 4-Bromo-2-aminotoluene 4-Bromo-2-aminotoluene 2-Bromo-5-nitrotoluene->4-Bromo-2-aminotoluene Reduction 4-Bromoindole 4-Bromoindole 4-Bromo-2-aminotoluene->4-Bromoindole Indole Synthesis 4-Bromo-1H-indole-7-carboxylic_acid 4-Bromo-1H-indole-7-carboxylic_acid 4-Bromoindole->4-Bromo-1H-indole-7-carboxylic_acid Formylation & Oxidation This compound This compound 4-Bromo-1H-indole-7-carboxylic_acid->this compound Amidation

Caption: Synthetic pathway to this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR Characterization IR IR Purification->IR Characterization MS MS Purification->MS Characterization Data_Comparison Data_Comparison NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: General workflow for synthesis and spectroscopic analysis.

References

A Researcher's Guide to Procuring High-Purity 4-Bromo-1H-indole-7-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of 4-Bromo-1H-indole-7-carboxamide from various suppliers, ensuring the integrity and reproducibility of your research.

This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to empower you to independently verify the quality of this critical reagent. A comparative analysis of hypothetical data from three suppliers is presented to illustrate the importance of rigorous quality control.

Experimental Protocols

Accurate determination of purity requires a multi-pronged analytical approach. The following protocols are recommended for a thorough assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for quantifying the purity of pharmaceutical compounds and detecting impurities.[1][2][3] A reverse-phase method is generally suitable for indole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm is a suitable starting wavelength for indole derivatives due to their strong UV absorbance.[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or a mixture of methanol and the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the target compound and identifying any residual solvents or structurally related impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals for this compound should be present and integrated correctly.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used for more detailed structural elucidation and to help identify unknown impurities.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

MS provides highly sensitive detection and accurate mass determination, confirming the molecular weight of the target compound and aiding in the identification of impurities.

  • Instrumentation: A mass spectrometer, which can be coupled to an HPLC system (LC-MS) for enhanced separation and identification.

  • Ionization Technique: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Analysis Mode: Both positive and negative ion modes should be evaluated to ensure the detection of a wide range of potential impurities.

  • Expected Mass: The expected monoisotopic mass of this compound (C₉H₇BrN₂O) is approximately 237.97 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Comparative Purity Analysis

To illustrate the potential variability between suppliers, the following table summarizes hypothetical purity data for this compound obtained from three different sources.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.598.295.8
4,7-Dibromo-1H-indole (%) < 0.050.51.2
4-Bromo-1H-indole-7-carboxylic acid (%) 0.10.82.5
Residual Solvents (¹H NMR) Acetone (0.02%)Dichloromethane (0.3%)Ethyl Acetate (0.5%)
Appearance White to off-white solidLight yellow solidYellowish-brown solid

Note: This data is for illustrative purposes only. Actual results will vary.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of this compound proceeds via the conversion of 4,7-dibromo-1H-indole to 4-bromo-1H-indole-7-carboxylic acid, followed by an amidation reaction.[4]

Potential impurities to monitor include:

  • Starting Materials:

    • 4,7-Dibromo-1H-indole: Incomplete conversion during the synthesis of the carboxylic acid intermediate.

    • 4-Bromo-1H-indole-7-carboxylic acid: Incomplete amidation.[4]

  • Byproducts of the Amidation Reaction: These can include unreacted coupling reagents or their byproducts.

  • Dehalogenated Species: Loss of the bromine atom can occur under certain reaction conditions.

  • Positional Isomers: Depending on the initial synthetic strategy for the indole core.

  • Residual Solvents: From the reaction workup and purification steps.

Visualizing the Workflow and Biological Context

To aid in understanding the analytical process and the potential application of this molecule, the following diagrams are provided.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Purity Assessment cluster_data Data Evaluation cluster_decision Decision Making supplier_a Supplier A hplc HPLC Analysis supplier_a->hplc nmr NMR Spectroscopy supplier_a->nmr ms Mass Spectrometry supplier_a->ms supplier_b Supplier B supplier_b->hplc supplier_b->nmr supplier_b->ms supplier_c Supplier C supplier_c->hplc supplier_c->nmr supplier_c->ms purity_quant Purity Quantification hplc->purity_quant structural_ver Structural Verification nmr->structural_ver impurity_id Impurity Identification ms->impurity_id selection Supplier Selection purity_quant->selection impurity_id->selection structural_ver->selection

Caption: Experimental workflow for assessing the purity of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates compound 4-Bromo-1H-indole- 7-carboxamide (Hypothetical Inhibitor) compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: Hypothetical signaling pathway where this compound acts as a kinase inhibitor.

Conclusion

The purity of this compound can vary significantly between suppliers, impacting experimental outcomes and the reliability of research data. By implementing the rigorous analytical protocols outlined in this guide, researchers can make informed decisions when sourcing this crucial compound. A combination of HPLC, NMR, and MS analysis provides a comprehensive purity profile, ensuring that the material meets the high standards required for drug discovery and development. Always request and critically evaluate the Certificate of Analysis (CoA) from your supplier and consider independent verification for pivotal studies.

References

A Comparative Performance Analysis of Indole-Based PARP-1 Inhibitors: 7-Azaindole-1-carboxamide vs. Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

Initial searches for performance data on 4-Bromo-1H-indole-7-carboxamide did not yield sufficient information for a comprehensive comparison. However, to fulfill the spirit of the inquiry, this guide provides a detailed performance benchmark of a closely related and well-documented class of indole-based compounds, the 7-azaindole-1-carboxamides, against the clinically approved PARP-1 inhibitor, Olaparib. This comparison focuses on their efficacy in PARP-1 inhibition and anti-proliferative activity against cancer cell lines, providing valuable insights for researchers in oncology and drug development.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It plays a key role in DNA repair, and its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] Indole scaffolds have proven to be a valuable pharmacophore in the design of potent PARP-1 inhibitors.

This guide presents a head-to-head comparison of a promising 7-azaindole-1-carboxamide derivative (ST7710AA1) and the established drug Olaparib.

Performance Data: 7-Azaindole-1-carboxamide vs. Olaparib

The following table summarizes the in vitro performance of the lead 7-azaindole-1-carboxamide compound and Olaparib in key assays relevant to their function as PARP-1 inhibitors and anti-cancer agents.

Compound Assay Type Target/Cell Line Metric Value Reference
7-Azaindole-1-carboxamide (ST7710AA1) PARP-1 InhibitionRecombinant Human PARP-1IC₅₀0.07 µM[3]
Anti-proliferativeMCF-7 (Breast Cancer)GI₅₀15.56 µM[4]
Olaparib PARP-1 InhibitionCell-freeIC₅₀5 nM (0.005 µM)[5][6]
PARP-2 InhibitionCell-freeIC₅₀1 nM (0.001 µM)[5]
Anti-proliferativeEwing Sarcoma Cell LinesIC₅₀≤ 1.5 µM[1]
Anti-proliferativeMedulloblastoma Cell LinesIC₅₀≤ 2.4 µM[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are standard measures of a compound's potency. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays cited in this guide.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC₅₀ of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Histone-coated 96-well plates

  • Test compounds (e.g., 7-azaindole-1-carboxamide, Olaparib) dissolved in DMSO

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds and a vehicle control (DMSO) are added to the wells.

  • Reaction Initiation: The PARP-1 reaction is initiated by adding a mixture of NAD⁺ and biotinylated NAD⁺. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: The plate is washed to remove unreacted components. Streptavidin-HRP is added to the wells and incubated to bind to the biotinylated ADP-ribose chains.

  • Signal Generation: After another wash step, the chemiluminescent substrate is added.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[7][8][9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: 10-20 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][9]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding 100-150 µL of the solubilization solution to each well.[7]

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

To better understand the role of PARP-1 and the mechanism of its inhibitors, the following diagrams illustrate the PARP-1 signaling pathway and the experimental workflow for inhibitor testing.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor PARP-1 Inhibitor (e.g., 7-Azaindole-1-carboxamide) Inhibitor->PARP1 blocks

Caption: PARP-1 signaling pathway in DNA repair and mechanism of inhibition.

Experimental_Workflow cluster_workflow In Vitro Inhibitor Screening Workflow start Start: Prepare Test Compounds assay_prep Prepare PARP-1 Enzyme and Reaction Mix start->assay_prep incubation Incubate with Inhibitors assay_prep->incubation detection Add Detection Reagents (Chemiluminescence) incubation->detection readout Measure Signal (Plate Reader) detection->readout analysis Data Analysis (Calculate IC50) readout->analysis end End: Identify Potent Inhibitors analysis->end

Caption: A generalized workflow for in vitro screening of PARP-1 inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-1H-indole-7-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is crucial to handle 4-Bromo-1H-indole-7-carboxamide with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2][3]

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Protective Clothing: Wear a lab coat and other protective clothing to prevent skin exposure.[1][2][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[5]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound waste. The label should clearly state the chemical name and associated hazards.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a sealable, leak-proof container that is compatible with the chemical.

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors or dust.[1][3]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • The standard and required method for disposal is to "Dispose of contents/ container to an approved waste disposal plant".[1]

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with all available information on the compound and its known hazards based on similar structures.

  • Decontamination of Empty Containers and Labware:

    • Thoroughly decontaminate any empty containers or labware that have come into contact with this compound.

    • Rinse with an appropriate solvent and collect the rinsate as hazardous waste.

    • Follow your institution's guidelines for the disposal of decontaminated glassware.

Emergency Procedures for Spills:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate vicinity of the spill.[5]

  • Ventilate the Area: Ensure adequate ventilation.

  • Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

A Start: This compound for Disposal B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Sealable Waste Container B->C G Decontaminate all Used Labware and Containers B->G Simultaneously D Store in a Designated Cool, Dry, Ventilated Area C->D E Contact Institutional EHS or Licensed Waste Contractor D->E F Arrange for Pickup and Disposal at an Approved Facility E->F I End: Proper Disposal and Decontamination Complete F->I H Collect Rinsate as Hazardous Waste G->H H->C

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Bromo-1H-indole-7-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Bromo-1H-indole-7-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally related brominated indole derivatives. It is imperative to treat this chemical as potentially hazardous and to implement stringent laboratory safety measures to minimize exposure.

Hazard Assessment

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects eyes and face from accidental splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves for integrity before each use and practice proper removal techniques.[1]Protects hands from direct contact with the chemical.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[1][4]Prevents accidental skin contact with the chemical.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood. A NIOSH-approved respirator may be required if engineering controls are insufficient or during a spill cleanup.[3]Minimizes the risk of inhaling hazardous dust or vapors.

Operational Plan: Step-by-Step Handling and Storage

A meticulous operational plan is essential for ensuring a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: All work involving this compound, especially the handling of its solid form and the preparation of solutions, must be performed within a certified chemical fume hood.[3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures
  • Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary glassware and equipment.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

  • Transporting: When moving the chemical within the laboratory, use secondary containment, such as a bottle carrier.[4]

Storage
  • Store this compound in a tightly sealed and clearly labeled container.[3][4]

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste Type Disposal Protocol
Solid Waste Collect any solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container designated for hazardous solid waste.[1]
Liquid Waste Collect all liquid solutions containing this compound in a labeled, sealed container for halogenated organic waste.[1][7] Do not mix with incompatible waste streams.[1]
General Instructions Never pour any waste containing this compound down the drain.[3][8] Adhere to all local, state, and federal regulations for the disposal of chemical waste.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid prep_hood->handle_weigh handle_sol Prepare Solution handle_weigh->handle_sol handle_exp Conduct Experiment handle_sol->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.